Product packaging for yadanziolide A(Cat. No.:)

yadanziolide A

Cat. No.: B162228
M. Wt: 426.4 g/mol
InChI Key: QXKKRGMRXXMDDP-JVDXBALSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yadanziolide A is a natural quassinoid compound isolated from the seeds of the traditional medicinal plant Brucea javanica . This compound is provided with a purity of ≥98% and is intended for research applications only. Recent preclinical studies highlight its significant potential in oncology research, particularly for hepatocellular carcinoma (HCC). Research demonstrates that this compound exerts potent, dose-dependent cytotoxic effects on liver cancer cells, significantly inhibiting proliferation, migration, and invasion at concentrations ≥ 0.1 μM . Furthermore, it effectively induces apoptosis, as evidenced by increased apoptotic cell populations and apoptosome formation . The underlying mechanism involves targeting the TNF-α/STAT3 signaling pathway, where this compound inhibits the phosphorylation of JAK2 and STAT3, thereby activating apoptotic pathways and suppressing tumor cell growth . In vivo studies using orthotopic liver cancer mouse models confirm that this compound inhibits tumor growth and reduces liver damage, supporting its promise as a novel therapeutic candidate for HCC . Beyond its antitumor activities, this compound is also recognized as a natural antiviral agent. It exhibits activity against the tobacco mosaic virus (TMV) with an IC50 value of 5.5 μM . Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O10 B162228 yadanziolide A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-7-3-9(22)13(24)17(2)8(7)4-10-18-6-29-19(5-21,14(25)11(23)12(17)18)20(18,28)15(26)16(27)30-10/h3,8,10-15,21,23-26,28H,4-6H2,1-2H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKKRGMRXXMDDP-JVDXBALSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Yadanziolide A from Brucea javanica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide A, a naturally occurring quassinoid, was first identified and isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It details the experimental protocols for extraction and purification and presents the spectroscopic data that were pivotal in its structural elucidation. Furthermore, this guide summarizes the current knowledge of its biological activity, with a focus on its antiviral properties. The information is presented to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is a plant widely distributed in Southeast Asia and Northern Oceania. Various parts of the plant, particularly the fruit and seeds, have been utilized in traditional medicine for treating a range of ailments, including dysentery, malaria, and warts. Phytochemical investigations of B. javanica have revealed a rich diversity of bioactive compounds, with quassinoids being a prominent class.

Quassinoids are a group of degraded triterpenoids known for their bitter taste and a wide spectrum of biological activities, including antitumor, antimalarial, and antiviral effects. In 1984, a team of Japanese researchers—Shin Yoshimura, Toshiro Sakaki, Masami Ishibashi, Takahiko Tsuyuki, Takeyoshi Takahashi, and Tadashi Honda—published the first report on the isolation and structural elucidation of three new bitter principles from the seeds of Brucea javanica, which they named yadanziolides A, B, and C[1]. This guide focuses on the seminal work related to this compound.

Discovery and Isolation

The initial discovery of this compound was the result of a systematic phytochemical investigation of the bitter constituents of Brucea javanica seeds. The isolation process, as detailed by Yoshimura et al. (1984), involved a multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation of this compound

The following protocol is based on the original methodology described by Yoshimura and colleagues[1].

Plant Material: Dried and crushed seeds of Brucea javanica.

Extraction:

  • The plant material was subjected to extraction with methanol (MeOH).

  • The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

  • The crude methanol extract was partitioned between water (H₂O) and chloroform (CHCl₃).

  • The chloroform-soluble fraction, containing the bitter principles, was selected for further purification.

Chromatographic Purification:

  • Silica Gel Column Chromatography: The chloroform extract was subjected to column chromatography on silica gel. Elution was performed with a solvent system of chloroform-methanol (CHCl₃-MeOH).

  • Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compounds of interest were further purified by preparative TLC on silica gel plates, using a chloroform-methanol solvent system.

  • Recrystallization: The purified fraction containing this compound was recrystallized from a mixture of methanol and chloroform to yield colorless needles.

References

Spectroscopic Profile of Yadanziolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for yadanziolide A, a naturally occurring quassinoid isolated from Brucea javanica. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with the experimental protocols utilized for their determination. This information is critical for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.88d9.0
H-53.66d9.0
H-6α2.15dd15.0, 4.0
H-6β2.95dd15.0, 2.0
H-76.02d2.0
H-93.33s
H-114.41d8.0
H-124.98d8.0
H-144.18br s
H-155.23br s
H-17α1.83s
H-17β2.05s
H-211.63s
11-OH6.42d6.0
12-OH6.78d6.0
14-OH6.18br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

CarbonChemical Shift (δ, ppm)
C-179.2 (d)
C-2208.2 (s)
C-3162.8 (s)
C-4125.7 (s)
C-551.5 (d)
C-635.1 (t)
C-778.9 (d)
C-878.1 (s)
C-950.1 (d)
C-1043.6 (s)
C-1170.9 (d)
C-1270.1 (d)
C-13148.1 (s)
C-1478.1 (d)
C-15122.1 (d)
C-16170.1 (s)
C-1710.9 (q)
C-1820.0 (q)
C-20167.3 (s)
C-2127.8 (q)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z [M]⁺Formula
This compound392.1055C₂₀H₂₄O₉
Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the key functional groups present in the this compound molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)
Hydroxyl (-OH)3450
γ-Lactone1780
Ester carbonyl1735
α,β-Unsaturated ketone1680

Experimental Protocols

The following section outlines the methodologies employed for the spectroscopic analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were obtained using a JEOL JMS-DX300 mass spectrometer. The ionization method employed was electron impact (EI) at 70 eV.

Infrared Spectroscopy

The infrared spectrum was recorded on a JASCO A-202 spectrophotometer. The sample was prepared as a KBr disc.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of this compound is depicted below.

experimental_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Brucea javanica seeds extraction Solvent Extraction start->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (HR-EI-MS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir structure Structure Elucidation nmr->structure ms->structure ir->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This diagram illustrates the sequential process beginning with the extraction from the natural source, followed by purification, and culminating in the detailed structural analysis using various spectroscopic techniques. This systematic approach is fundamental in natural product chemistry for the discovery and characterization of novel bioactive compounds.

An In-depth Technical Guide to Yadanziolide A: Properties, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. Isolated from the seeds of Brucea javanica (L.) Merr., a plant long used in traditional Chinese medicine, this compound has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an examination of its mechanism of action, with a focus on its impact on cellular signaling pathways.

Physical and Chemical Properties

This compound is a complex diterpenoid characterized by a highly oxygenated picrasane skeleton. Its physicochemical properties are crucial for its handling, formulation, and analysis in a research setting. The key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₆O₁₀[1]
Molecular Weight 426.41 g/mol [1]
CAS Number 95258-14-3
Appearance Colorless needles[1]
Melting Point 283–285 °C (with decomposition)[1]
Optical Rotation [α]ᴅ: -10.5° (c 1.7, pyridine)[1]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate.
Purity Commercially available at ≥98%
Natural Source Seeds of Brucea javanica (L.) Merr.[1]
Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.

Spectrum TypeKey FeaturesReference
UV Spectroscopy λmax (Methanol): 240 nm (ε 9300)[1]
IR Spectroscopy (KBr) 3430 (hydroxyl), 1700 (δ-lactone), 1645, 1620 (α,β-unsaturated carbonyl) cm⁻¹[1]
¹H NMR Data reported but specific shifts require access to original publication tables.[1]
¹³C NMR Data reported but specific shifts require access to original publication tables.[1]
Mass Spectrometry Used for molecular formula determination.[1]

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from its natural source and the assays used to determine its biological activity.

Isolation and Purification of this compound

The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction and several chromatographic techniques.

  • Preparation of Plant Material : The dried, defatted seeds of Brucea javanica are ground into a fine powder.

  • Extraction : The powdered seeds are subjected to extraction with methanol (MeOH).

  • Solvent Partitioning : The resulting methanol extract is partitioned between dichloromethane (CH₂Cl₂) and water. The aqueous layer, containing the more polar quassinoids, is retained for further separation.[1]

  • Silica Gel Column Chromatography : The aqueous layer is concentrated and subjected to silica gel column chromatography. The column is eluted with a solvent system of chloroform-methanol-water (lower layer) to achieve initial separation of compounds based on polarity.[1]

  • Gel Permeation Chromatography : Fractions containing this compound are further purified by gel chromatography, for example, using a Toyopearl HW-40S column with methanol as the eluent. This step separates molecules based on their size.[1]

  • Reversed-Phase Chromatography : The final purification step involves reversed-phase chromatography, such as on a Lobar column (Lichroprep RP-8), using a methanol-water gradient. This high-resolution technique separates compounds based on hydrophobicity, yielding pure this compound.[1]

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Start Dried, Defatted Seeds of Brucea javanica Extract Methanol Extraction Start->Extract Partition Partition between Dichloromethane & Water Extract->Partition Aqueous Aqueous Layer Collection Partition->Aqueous Silica Silica Gel Column (CHCl3-MeOH-H2O) Aqueous->Silica Gel Gel Chromatography (Toyopearl HW-40S, MeOH) Silica->Gel RP Reversed-Phase Column (Lobar RP-8, MeOH-H2O) Gel->RP End Pure this compound RP->End

Caption: Workflow for the Isolation and Purification of this compound.
Antiviral Activity Assay (Half-Leaf Method)

This compound has demonstrated significant antiviral activity, notably against the Tobacco Mosaic Virus (TMV). The half-leaf method is a common and effective way to screen for such activity.

  • Plant Preparation : Cultivate host plants (e.g., Nicotiana glutinosa) until they have well-developed leaves.

  • Virus Inoculation : A solution containing TMV is gently rubbed onto the entire surface of a detached leaf or a leaf still on the plant.

  • Compound Application : Immediately after inoculation, one half of the leaf (demarcated by the midrib) is treated with a solution of this compound at a specific concentration. The other half is treated with a control solution (e.g., the solvent used to dissolve the compound).

  • Incubation : The plant or leaf is kept under controlled conditions (light, temperature, humidity) for 3-4 days to allow for viral replication and lesion formation.

  • Data Analysis : The number of local lesions (dead cell clusters) on the treated half of the leaf is counted and compared to the number on the control half. The percentage of inhibition is calculated to determine the antiviral efficacy of this compound.

Cytotoxicity Assay (MTT/MTS Assay)

To assess the antitumor potential of this compound, its cytotoxicity against cancer cell lines is measured, commonly using tetrazolium salt-based assays like the MTT or MTS assay.

  • Cell Seeding : Cancer cells (e.g., hepatocellular carcinoma lines like HepG2 or LM-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • Reagent Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

  • Incubation and Measurement : The plates are incubated for another 1-4 hours. During this time, metabolically active (viable) cells convert the tetrazolium salt into a colored formazan product.

  • Data Analysis : The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound required to inhibit cell growth by 50%.[2][3]

Mechanism of Action and Signaling Pathways

Recent research has elucidated a key mechanism through which this compound exerts its potent antitumor effects, particularly in hepatocellular carcinoma (HCC). The compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical pathway for cell proliferation, survival, and differentiation that is often dysregulated in cancer.[4]

Inhibition of the JAK/STAT Pathway

This compound has been demonstrated to inhibit the phosphorylation of both JAK2 and its downstream target, STAT3, in a concentration-dependent manner.[4] The phosphorylation of STAT3 is a critical activation step, allowing it to dimerize, translocate to the nucleus, and act as a transcription factor for various genes involved in cell survival and proliferation (e.g., Bcl-2).

By preventing the activation of JAK2 and STAT3, this compound effectively blocks this pro-survival signaling cascade. This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[4]

Induction of Apoptosis

The modulation of the JAK/STAT pathway by this compound culminates in the induction of apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[4]

  • Intrinsic Pathway : The shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-3.

  • Extrinsic Pathway : Evidence also points to the activation of the extrinsic pathway, indicated by the cleavage and activation of caspase-8, which can directly activate caspase-3.[4]

The dual activation of these apoptotic pathways leads to efficient and robust cancer cell death, highlighting the therapeutic potential of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Cytokine Binding pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Transcription Gene Transcription pSTAT3_dimer->Transcription Translocation Casp8 Caspase-8 Apoptosis Apoptosis Casp8->Apoptosis Bax Bax Bax->Apoptosis YadA This compound YadA->pJAK2 Inhibits YadA->pSTAT3 Inhibits YadA->Casp8 Activates Bcl2 Bcl-2 Transcription->Bcl2 Upregulates Bcl2->Bax Inhibits

Caption: this compound inhibits the JAK/STAT pathway, inducing apoptosis.

Conclusion

This compound stands out as a promising natural product with well-defined antitumor and antiviral properties. Its mechanism of action, particularly the targeted inhibition of the oncogenic JAK/STAT signaling pathway, provides a strong rationale for its further development as a therapeutic agent. The detailed physical, chemical, and biological data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this potent quassinoid. Future investigations should focus on preclinical and clinical evaluations to fully assess its therapeutic potential.

References

A Technical Guide on the Cytotoxic Effects of Yadanziolide A on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yadanziolide A (Y-A), a natural quassinoid compound derived from the plant Brucea javanica, has emerged as a significant candidate in oncological research.[1][2][3] Its potential as a therapeutic agent is underscored by its demonstrated cytotoxic effects against various cancer cell lines, with a particularly profound impact on hepatocellular carcinoma (HCC).[1][3] Liver cancer remains a major global health challenge with a high mortality rate, necessitating the exploration of innovative treatment solutions.[1][3] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, detailing its impact on cellular proliferation, apoptosis, and key signaling pathways. The document summarizes quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to support advanced research and drug development efforts.

Cytotoxic Activity of this compound

This compound exhibits potent, dose-dependent cytotoxic effects on liver cancer cells.[1][2] In vitro studies have demonstrated that Y-A significantly inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells at concentrations as low as 0.1 μM.[1][3] The inhibitory effects become more pronounced with increasing concentrations of the compound.[1]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is crucial for evaluating its cytotoxic efficacy.[4][5] The cytotoxic effects of this compound were quantified using a Cell Counting Kit-8 (CCK-8) assay across several human liver cancer cell lines.

Cell LineCancer TypeAssay DurationCytotoxic Effect Noted at Concentration (≥)IC50 Determination Method
HepG2 Hepatocellular Carcinoma24h0.1 μMCCK-8 Assay, GraphPad Prism
Huh-7 Hepatocellular Carcinoma24h0.1 μMCCK-8 Assay, GraphPad Prism
LM-3 Hepatocellular Carcinoma24h0.1 μMCCK-8 Assay, GraphPad Prism
HL-7702 Normal Liver Cell Line24hLess sensitiveCCK-8 Assay, GraphPad Prism

Table 1: Summary of this compound Cytotoxicity Data. Data synthesized from preclinical studies that noted significant dose-dependent inhibition of proliferation at the indicated concentrations.[1][2]

Mechanism of Action

The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit critical signaling pathways that govern cancer cell proliferation and survival.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in HCC cells.[1] This is confirmed through multiple lines of evidence, including a notable increase in the apoptotic cell population and the formation of apoptosomes.[1][2] Morphological analysis using Hoechst 33342 staining reveals significant nuclear fragmentation, a hallmark of apoptosis, in cells treated with Y-A.[2]

The apoptotic process is mediated by the activation of a caspase cascade.[1] Specifically, Y-A treatment leads to the activation of initiator Caspase-8, which in turn activates the executioner Caspase-3.[1] This cascade is further regulated by members of the Bcl-2 protein family; Y-A upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting cell death.[1]

Inhibition of the JAK/STAT Signaling Pathway

The primary molecular mechanism underlying Y-A's effects is the targeted inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is often overactive in cancer.[1][6] Y-A specifically targets the TNF-α/STAT3 axis.[1][2][3] It effectively inhibits the phosphorylation of both JAK2 and STAT3, preventing the activation of downstream signaling that promotes tumor cell growth and survival.[1][3] Molecular docking studies have further corroborated that Y-A can bind stably to STAT3, reinforcing its role as a direct or indirect inhibitor of this pathway.[1] The inhibition of STAT3 signaling by Y-A is a critical event that leads to the suppression of tumor proliferation and the activation of the apoptotic machinery.[1][7]

G cluster_0 This compound Action cluster_1 JAK/STAT Pathway cluster_2 Cellular Outcomes YA This compound pJAK2 p-JAK2 (Active) YA->pJAK2 Inhibits pSTAT3 p-STAT3 (Active) YA->pSTAT3 Inhibits TNF TNF-α JAK2 JAK2 TNF->JAK2 Activates JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Activates STAT3->pSTAT3 Phosphorylation Proliferation Proliferation & Invasion pSTAT3->Proliferation Promotes Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits Casp8 Caspase-8 Apoptosis->Casp8 Bax ↑ Bax / ↓ Bcl-2 Apoptosis->Bax Casp3 Caspase-3 Casp8->Casp3

Caption: this compound inhibits the JAK/STAT pathway to induce apoptosis.
Inhibition of Cell Migration and Invasion

Beyond inducing cell death, this compound also curtails the metastatic potential of hepatocellular carcinoma cells.[1] This was demonstrated through wound-healing (scratch) assays and Transwell assays, which showed that Y-A treatment resulted in a concentration-dependent reduction in the ability of HepG2 and LM-3 cells to migrate and invade.[1]

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is used to quantify the dose-dependent effect of Y-A on cancer cell proliferation and viability.[1][8][9]

Principle: Colorimetric assays like CCK-8 or MTT measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of living cells.[9]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, LM-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours).

  • Reagent Addition: A solution (e.g., CCK-8) is added to each well, and the plate is incubated for 1-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting viability against log concentration.[10]

A 1. Seed cells in 96-well plate B 2. Treat with this compound A->B C 3. Incubate for 24 hours B->C D 4. Add CCK-8 reagent C->D E 5. Measure absorbance D->E F 6. Calculate IC50 value E->F

Caption: Workflow for a standard cell cytotoxicity assay.
Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis following treatment with Y-A.[2][11]

Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer cell membrane. Propidium Iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Cells are cultured and treated with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V and PI are added, and the suspension is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

A 1. Treat cells with Y-A B 2. Harvest and wash cells A->B C 3. Stain with Annexin V & PI B->C D 4. Analyze via flow cytometry C->D E 5. Quantify apoptotic cells D->E

Caption: Experimental workflow for apoptosis detection via flow cytometry.
Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within the JAK/STAT and apoptotic pathways.[1]

Methodology:

  • Protein Extraction: Cells treated with Y-A are lysed to release total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined (e.g., using a BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., STAT3, p-STAT3, Caspase-3, β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

A 1. Lyse cells & extract protein B 2. Separate proteins by SDS-PAGE A->B C 3. Transfer to PVDF membrane B->C D 4. Incubate with primary antibody C->D E 5. Add HRP-secondary antibody D->E F 6. Detect chemiluminescence E->F

Caption: Standard workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly for hepatocellular carcinoma.[1][2][3] Its cytotoxic effects are robust and dose-dependent, stemming from a multi-faceted mechanism of action. The compound effectively induces apoptosis through the activation of the caspase cascade and modulation of Bcl-2 family proteins.[1] Critically, these pro-apoptotic effects are driven by the targeted inhibition of the oncogenic TNF-α/JAK2/STAT3 signaling pathway.[1][3] The collective evidence strongly supports further preclinical and clinical investigation of this compound as a promising therapeutic candidate for liver cancer treatment.

References

Yadanziolide A: A Technical Overview of Preliminary In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of Yadanziolide A, a natural derivative of Brucea javanica. The document focuses on its cytotoxic and apoptotic effects on hepatocellular carcinoma (HCC) cells, detailing the experimental methodologies, quantitative outcomes, and the underlying mechanism of action involving the JAK-STAT signaling pathway.

Core Findings and Data Presentation

This compound has demonstrated significant dose-dependent cytotoxic effects against various liver cancer cell lines.[1][2] The compound effectively inhibits proliferation, migration, and invasion of these cells at concentrations of 0.1 µM and higher.[1][2] Furthermore, this compound has been shown to induce apoptosis in liver cancer cells.[1][2]

Table 1: Cytotoxicity of this compound in Liver Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values of this compound were determined for several human hepatocellular carcinoma cell lines and a normal liver cell line after 24 hours of treatment. These values indicate a higher potency against cancer cells compared to normal cells.[1]

Cell LineCell TypeIC50 (nM)
HepG2Hepatocellular Carcinoma300
Huh-7Hepatocellular Carcinoma362
LM-3Hepatocellular Carcinoma171
HL-7702Normal Liver Cell768

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The anticancer effects of this compound are attributed to its modulation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1] Specifically, this compound inhibits the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner.[1] This inhibition of the JAK-STAT pathway leads to the induction of apoptosis, evidenced by the activation of caspase-8 and caspase-3, and alterations in the expression of Bcl-2 family proteins.[1][3] The compound has also been found to reduce the expression of TNF-α, an upstream activator of the JAK-STAT pathway.[1]

G cluster_0 This compound Signaling Pathway This compound This compound TNF-α TNF-α This compound->TNF-α p-JAK2 p-JAK2 This compound->p-JAK2 p-STAT3 p-STAT3 This compound->p-STAT3 JAK2 JAK2 TNF-α->JAK2 JAK2->p-JAK2 STAT3 STAT3 p-JAK2->STAT3 STAT3->p-STAT3 Bcl-2 Bcl-2 p-STAT3->Bcl-2 Bax Bax p-STAT3->Bax Apoptosis Apoptosis Bcl-2->Apoptosis Caspase-8 Caspase-8 Bax->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-3->Apoptosis G A Seed cells in 96-well plate B Pre-incubate for 24h A->B C Add this compound B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yadanziolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It is notably isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for various ailments.[1][2] this compound has demonstrated significant biological activities, including potent antiviral and antitumor effects, making it a compound of interest for further research and drug development. These application notes provide detailed protocols for the extraction of this compound from Brucea javanica seeds and its subsequent purification.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. It is important to note that specific yield and purity data for this compound at each step of the process are not extensively reported in the available literature. Therefore, these tables are presented as a template for researchers to record their own experimental data.

Table 1: Extraction Efficiency of this compound from Brucea javanica Seeds

ParameterValueUnitsNotes
Starting Plant Material (Dry Weight)gDried seeds of Brucea javanica.
Extraction SolventMethanol-
Solid-to-Solvent Ratio1:10w/vThis is a typical ratio for plant extraction.
Extraction Time24hoursPer extraction cycle.
Number of Extractions3cyclesTo maximize the extraction of the compound.
Crude Extract Yield g Total weight of the dried methanol extract.
This compound Content in Crude Extract % (w/w) To be determined by HPLC analysis.

Table 2: Purification Summary for this compound

Purification StepStarting Material (mg)Eluent/Mobile PhaseFinal Product (mg)Yield (%)Purity (%)Purification Fold
Liquid-Liquid Partitioning
Ethyl Acetate FractionEthyl Acetate/Water
Silica Gel Column Chromatography Chloroform-Methanol Gradient
Preparative HPLC Acetonitrile-Water Gradient

Experimental Protocols

The following protocols describe a general procedure for the extraction and purification of this compound from the seeds of Brucea javanica.

Extraction of this compound

This protocol outlines the initial extraction of crude quassinoids from the plant material.

Materials:

  • Dried seeds of Brucea javanica

  • Methanol (analytical grade)

  • Grinder or mill

  • Large glass container with a lid

  • Filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried seeds of Brucea javanica into a coarse powder.

  • Maceration: Place the powdered seeds in a large glass container and add methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: Seal the container and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the methanol extract from the plant residue.

  • Repeated Extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times with fresh methanol to ensure maximum recovery of the compounds.

  • Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Drying: Dry the crude extract completely under vacuum to remove any residual solvent.

Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

Materials:

  • Crude methanol extract

  • Distilled water

  • Ethyl acetate

  • Separatory funnel

Procedure:

  • Suspension: Suspend the dried crude methanol extract in distilled water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and add an equal volume of ethyl acetate.

  • Extraction: Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

  • Collection: Collect the upper ethyl acetate layer.

  • Repeated Partitioning: Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Concentration: Combine all the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. The resulting residue is the ethyl acetate fraction, which is enriched with quassinoids.

Purification by Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from other compounds in the ethyl acetate fraction.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with chloroform.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Chloroform:Methanol (80:20)

    • 100% Methanol

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) throughout the elution process.

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform:methanol (e.g., 9:1) solvent system. Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Concentration: Concentrate the pooled fractions to dryness.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is to achieve high purity of this compound.

Materials:

  • Partially purified this compound from column chromatography

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the semi-purified this compound in the initial mobile phase.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile in water. A typical starting condition would be 20% acetonitrile, increasing to 80% over 30-40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

    • Detection: UV detector at a wavelength of around 220 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a white powder.

Visualizations

Signaling Pathway

This compound has been reported to induce apoptosis in hepatocellular carcinoma cells through the JAK-STAT signaling pathway. The following diagram illustrates this proposed mechanism.

YadanziolideA_JAK_STAT_Pathway cluster_apoptosis Apoptotic Regulation YadanziolideA This compound JAK JAK YadanziolideA->JAK Inhibits Bax Bax YadanziolideA->Bax Upregulates Caspase8 Caspase-8 YadanziolideA->Caspase8 Activates STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Bcl2 Bcl-2 pSTAT3->Bcl2 Downregulates Proliferation Cell Proliferation and Survival Nucleus->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis via the JAK-STAT pathway.

Experimental Workflow

The following diagram provides a visual representation of the entire extraction and purification workflow for this compound.

YadanziolideA_Extraction_Workflow start Dried Brucea javanica Seeds grinding Grinding start->grinding extraction Methanol Extraction (3x with 1:10 solid/solvent ratio) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction column_chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) etoh_fraction->column_chromatography fractions Collect and Analyze Fractions (TLC) column_chromatography->fractions pooled_fractions Pooled this compound Fractions fractions->pooled_fractions prep_hplc Preparative HPLC (C18, Acetonitrile-Water Gradient) pooled_fractions->prep_hplc pure_yadanziolideA Pure this compound prep_hplc->pure_yadanziolideA

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the Quantification of Yadanziolide A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Yadanziolide A, a bioactive quassinoid compound, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is adapted from a validated method for the simultaneous determination of structurally related quassinoids from Brucea javanica, the plant source of this compound.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

  • Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., seeds of Brucea javanica) and transfer to a conical flask.

  • Add 25 mL of methanol.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis.

b) Chromatographic Conditions:

ParameterSpecification
Instrument Agilent 1200 HPLC system or equivalent
Column Cosmosil C18 (4.6 × 250 mm, 5 µm)
Mobile Phase A: Water; B: Methanol
Gradient Elution 0-10 min, 30-40% B; 10-20 min, 40-50% B; 20-30 min, 50-60% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 221 nm
Injection Volume 10 µL

c) Method Validation Summary:

The following table summarizes the validation parameters for related quassinoids (Bruceoside A, Bruceoside B, and Brusatol), which are expected to be similar for this compound.[1][2]

ParameterBruceoside ABruceoside BBrusatol
Linearity Range (µg/mL) 2.074 - 6.2220.722 - 2.1660.503 - 1.509
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Average Recovery (%) 106.396.196.7
Reproducibility (RSD, %) < 2.2< 2.2< 2.2

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Plant Material extract Ultrasonic Extraction (Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (221 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard) integrate->quantify

HPLC Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound Quantification

This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices, adapted from established methods for other quassinoids.

Experimental Protocol: LC-MS/MS

a) Sample Preparation (for Biological Matrices, e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b) LC-MS/MS Conditions:

ParameterSpecification
LC System Waters ACQUITY UPLC or equivalent
MS System Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
Column Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Methanol
Elution Isocratic or gradient, to be optimized (start with 50:50 A:B)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr

c) Mass Spectrometry Parameters (MRM):

The Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight (C₂₆H₃₄O₁₁) of 522.54 g/mol , the protonated precursor ion [M+H]⁺ would be approximately m/z 523.5. A plausible fragmentation would involve the loss of the angelic acid side chain. The MRM transitions for related quassinoids are provided for reference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Predicted) 523.5To be determinedTo be optimized
Quassin389.5222.9To be optimized
Neoquassin391.5372.9To be optimized

d) Quantitative Data Summary (Hypothetical for this compound):

ParameterExpected Performance
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% bias) ± 15%
Precision (RSD, %) < 15%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ppt Protein Precipitation (Acetonitrile) centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Inject Sample (5 µL) reconstitute->inject separate UPLC Separation (C8 Column) inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification (Internal Standard) integrate->quantify

LC-MS/MS Analysis Workflow for this compound.

References

Application Note & Protocol: In Vitro Antiviral Assay for Yadanziolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid isolated from the seeds of Brucea javanica (L.) Merr.[1][2]. While research into its full biological activity is ongoing, preliminary studies have demonstrated its potential as an antiviral agent. Notably, this compound has shown potent activity against the Tobacco Mosaic Virus (TMV), with a 50% inhibitory concentration (IC50) in the low micromolar range[2]. Furthermore, other compounds isolated from Brucea javanica, such as Bruceine A, have exhibited inhibitory effects against human viruses like Vesicular Stomatitis Virus (VSV) by targeting the Low-Density Lipoprotein Receptor (LDLR), a known entry receptor for several viruses[3][4]. Extracts from the plant have also been investigated for activity against Dengue Virus (DENV)[1].

This application note provides a detailed protocol for a general-purpose in vitro antiviral assay to evaluate the efficacy of this compound against a range of human viruses. The described method is a Cytopathic Effect (CPE) Reduction Assay, a robust and widely used technique for screening antiviral compounds[4][5][6][7]. This assay quantifies the ability of a compound to protect host cells from virus-induced death[7].

Principle of the Assay

The CPE reduction assay is based on the principle that viral infection and replication often lead to morphological changes in host cells, collectively known as the cytopathic effect, which ultimately results in cell death[6]. In the presence of an effective antiviral agent, this process is inhibited, and host cells remain viable. Cell viability can be quantified using various methods, such as staining with crystal violet or using metabolic indicators like MTT or CellTiter-Glo[4][7][8]. The results are used to determine the 50% effective concentration (EC50) of the compound, which is the concentration that inhibits the viral cytopathic effect by 50%[9]. Concurrently, the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined to assess the compound's toxicity[9]. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral candidate[9].

Data Presentation

Known Antiviral Activity of this compound

The following table summarizes the reported antiviral activity of this compound against Tobacco Mosaic Virus (TMV).

CompoundVirusAssay MethodEC50 (µM)Positive ControlEC50 of Control (µM)Reference
This compoundTobacco Mosaic Virus (TMV)Half-leaf and leaf-disk3.42 - 5.66Ningnanmycin117.3[2]
Template for Experimental Data

This table provides a structured format for presenting the results obtained from the described protocol.

This compound Conc. (µM)% Cell Viability (Uninfected)% CPE Inhibition (Infected)
0 (Control)1000
0.1
0.5
1.0
5.0
10.0
50.0
100.0
Calculated Values CC50 (µM) EC50 (µM)
Selectivity Index (SI = CC50/EC50)

Experimental Protocols

This protocol is a general guideline and should be optimized based on the specific virus and host cell line used.

Materials and Reagents
  • This compound (dissolved in DMSO to create a stock solution)

  • Susceptible host cell line (e.g., Vero E6 for Coronaviruses or DENV, A549 for Influenza or VSV)[4][5]

  • Virus stock with a known titer (Plaque Forming Units/mL or TCID50/mL)

  • Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Assay medium (cell culture medium with reduced FBS, typically 2%)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., Crystal Violet solution, MTT, or CellTiter-Glo)

  • Positive control antiviral drug (e.g., Remdesivir for Coronaviruses)

  • Dimethyl Sulfoxide (DMSO)

Protocol 1: Cytotoxicity Assay (CC50 Determination)
  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in assay medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with assay medium only (cell control) and medium with the highest concentration of DMSO (solvent control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Quantify cell viability using a chosen method (e.g., Crystal Violet staining).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the data and determine the CC50 value using non-linear regression analysis[9].

Protocol 2: Antiviral Assay (EC50 Determination by CPE Reduction)
  • Cell Seeding: Prepare a 96-well plate with a confluent monolayer of host cells as described in the cytotoxicity assay.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in assay medium. Dilute the virus stock in assay medium to a predetermined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.

  • Infection and Treatment: Remove the culture medium. Add 50 µL of the diluted this compound to the wells, followed by 50 µL of the diluted virus.

  • Controls: Include the following controls on each plate:

    • Cell Control: Cells with assay medium only (no virus, no compound).

    • Virus Control: Cells with virus and assay medium (no compound).

    • Solvent Control: Cells with virus and the highest concentration of DMSO.

    • Positive Control: Cells with virus and a known antiviral drug.

  • Incubation: Incubate the plate at 37°C with 5% CO2 until the virus control wells show 80-100% CPE (typically 48-72 hours)[5].

  • Viability Assessment: Quantify the remaining viable cells using the same method as the cytotoxicity assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the cell and virus controls. Plot the data and determine the EC50 value using non-linear regression analysis[9].

Visualizations

Antiviral_Assay_Workflow Experimental Workflow for In Vitro Antiviral Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Seed Host Cells in 96-well Plate add_compound Add Compound Dilutions to Cells prep_cells->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound prep_virus Dilute Virus Stock to Working MOI add_virus Infect Cells with Virus prep_virus->add_virus add_compound->add_virus incubate Incubate for 48-72 hours add_virus->incubate stain Assess Cell Viability (e.g., Crystal Violet) incubate->stain read_plate Read Absorbance stain->read_plate calculate Calculate CC50, EC50, and Selectivity Index read_plate->calculate

Caption: Workflow for the in vitro antiviral assay of this compound.

Viral_Lifecycle_Targets Potential Viral Life Cycle Targets for Antivirals cluster_cell Host Cell Uncoating Uncoating Replication Genome Replication Uncoating->Replication Inhibition_2 Uncoating Inhibitors Uncoating->Inhibition_2 Synthesis Protein Synthesis Replication->Synthesis Inhibition_3 Polymerase Inhibitors Replication->Inhibition_3 Assembly Virion Assembly Synthesis->Assembly Inhibition_4 Protease Inhibitors Synthesis->Inhibition_4 Release Release Assembly->Release Inhibition_5 Assembly Inhibitors Assembly->Inhibition_5 Inhibition_6 Release Inhibitors (e.g., Neuraminidase Inhibitors) Release->Inhibition_6 Attachment 1. Attachment & Entry Attachment->Uncoating Fusion/ Endocytosis Inhibition_1 Entry Inhibitors Attachment->Inhibition_1

Caption: General stages of a viral life cycle and potential targets for antiviral drugs.

References

Application Notes: Determining the Cytotoxicity of Yadanziolide A using MTT and CCK-8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yadanziolide A is a quassinoid compound isolated from the seeds of Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer.[1] Recent studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines.[2][3] Notably, its mechanism of action in hepatocellular carcinoma involves the induction of apoptosis through the inhibition of the JAK/STAT signaling pathway.[4][5] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using two common colorimetric assays: MTT and CCK-8.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for evaluating cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

The CCK-8 (Cell Counting Kit-8) assay is another robust method for determining cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye. The intensity of the orange color is directly proportional to the number of living cells. The CCK-8 assay is generally considered to be more sensitive and convenient than the MTT assay as it does not require a solubilization step.

Data Presentation

The results of the cytotoxicity assays can be summarized in the following table to facilitate the comparison of the cytotoxic effects of this compound at various concentrations. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curve.

This compound Concentration (µM)Cell Viability (%) - MTT Assay (Mean ± SD)Cell Viability (%) - CCK-8 Assay (Mean ± SD)
0 (Control)100100
0.1
0.5
1
5
10
25
50
100
IC50 (µM)

Experimental Protocols

I. General Preparations

  • Cell Culture: Culture the desired cancer cell line (e.g., HepG2, Huh-7, or LM-3 for liver cancer studies) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C. Prepare fresh dilutions in the cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well in 100 µL of medium). Incubate the plate for 24 hours to allow for cell attachment.

II. MTT Assay Protocol

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control group (medium with 0.1% DMSO) and a blank group (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

III. CCK-8 Assay Protocol

  • Treatment: Follow the same treatment procedure as described in the MTT assay protocol (Step II.1).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: After the treatment period, add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_cck8 CCK-8 Assay cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Add this compound at various concentrations C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent (4 hours incubation) E->F I Add CCK-8 Reagent (1-4 hours incubation) E->I G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H K Calculate Cell Viability (%) H->K J Measure Absorbance at 450 nm I->J J->K L Determine IC50 Value K->L

Caption: Workflow of MTT and CCK-8 cytotoxicity assays.

Yadanziolide_A_Signaling_Pathway Proposed Signaling Pathway of this compound in Apoptosis Induction cluster_pathway JAK/STAT Pathway cluster_apoptosis Apoptosis Regulation Yadanziolide_A This compound JAK JAK Yadanziolide_A->JAK inhibits Caspase8 Caspase-8 Yadanziolide_A->Caspase8 activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (active) Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis promotes Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase3->Apoptosis executes

References

Yadanziolide A: Application Notes and Protocols for Cancer Cell Line Sensitivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A, a natural compound extracted from Brucea javanica, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC).[1][2][3][4] This document provides detailed application notes and experimental protocols for assessing the sensitivity of cancer cell lines to this compound. The methodologies outlined are based on published research and are intended to guide researchers in evaluating the cytotoxic and apoptotic effects of this compound, with a focus on its mechanism of action involving the JAK/STAT signaling pathway.[1][2][3][4]

Data Presentation: Cell Line Sensitivity to this compound

This compound exhibits dose-dependent cytotoxic effects on various hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment are summarized in the table below. Notably, this compound shows a higher potency in cancer cell lines compared to the normal human liver cell line HL-7702, suggesting a degree of cancer cell selectivity.[1]

Cell LineCell TypeIC50 (nM)
LM-3Human Hepatocellular Carcinoma171
HepG2Human Hepatocellular Carcinoma300
Huh-7Human Hepatocellular Carcinoma362
HL-7702Normal Human Liver768

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., LM-3, HepG2, Huh-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 10 nM to 10 µM to encompass the expected IC50 values. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software like GraphPad Prism.[1]

G Cell Viability Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 24-72h D->E F Add CCK-8 or MTT reagent E->F G Incubate F->G H Measure absorbance G->H I Calculate cell viability H->I J Determine IC50 I->J

Workflow for determining cell viability upon this compound treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • LM-3 or HepG2 cells

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 400 nM) for 24 hours.[1]

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

G Apoptosis Assay Workflow A Seed and treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Workflow for assessing apoptosis using Annexin V/PI staining.
Western Blot Analysis of the JAK/STAT Pathway

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the JAK/STAT signaling pathway.

Materials:

  • LM-3 or HepG2 cells

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, and anti-GAPDH (as a loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (GAPDH).

Signaling Pathway

This compound exerts its anti-cancer effects in hepatocellular carcinoma cells by inhibiting the JAK/STAT signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering both the intrinsic and extrinsic apoptosis pathways.[1][2]

G This compound Signaling Pathway cluster_0 Upstream Signaling cluster_1 Apoptotic Regulation cluster_2 Apoptosis Execution YA This compound JAK2 JAK2 YA->JAK2 inhibits phosphorylation STAT3 STAT3 JAK2->STAT3 inhibits phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 downregulates Bax Bax (Pro-apoptotic) STAT3->Bax upregulates Casp8 Caspase-8 Bax->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Mechanism of this compound-induced apoptosis via the JAK/STAT pathway.

References

Application Notes and Protocols: Yadanziolide A as a Positive Control in Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family, such as Brucea javanica. While extensively studied for its anti-tumor properties, the broader class of quassinoids has demonstrated significant antiviral activities against a range of viruses.[1][2][3][4][5][6][7] These application notes propose the use of this compound as a potential positive control in antiviral screening assays, particularly for preliminary screens of novel compounds. Its activity can serve as a benchmark for the identification and validation of new antiviral agents.

The rationale for using this compound is based on the established antiviral effects of structurally related quassinoids.[1][3][4] For instance, other quassinoids from Brucea javanica have shown inhibitory effects against Pepper Mottle Virus (PepMoV).[6] Furthermore, compounds from this class have been effective against human viruses such as Dengue virus, Herpes simplex virus, and Coxsackie virus.[1][3][4]

Mechanism of Action: Modulation of Host Signaling Pathways

While the precise antiviral mechanism of this compound is yet to be fully elucidated, its known effects on host cell signaling pathways provide a strong basis for its potential antiviral action. This compound has been shown to inhibit the JAK/STAT signaling pathway, a critical pathway in the cellular response to interferons and a key component of the innate immune response to viral infections. By modulating host pathways that viruses rely on for replication, this compound can create an intracellular environment that is non-conducive to viral propagation.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus and Binds YadanziolideA This compound YadanziolideA->JAK Inhibits Transcription Transcription of Antiviral Genes DNA->Transcription Initiates Cytokine Cytokine Cytokine->Receptor Binds

Caption: Proposed mechanism of this compound via inhibition of the JAK/STAT pathway.

Quantitative Data Summary

As the direct antiviral activity of this compound is still an emerging area of research, the following table summarizes the reported antiviral activities of other structurally related quassinoids. This data can be used to estimate the potential effective concentration range for this compound in initial screening assays.

CompoundVirusAssay TypeEC50 / IC50 (µM)Selectivity Index (SI)Reference
6α-hydroxyeurycomalactoneDengue Virus (DENV-2)LDH Release0.39 ± 0.02Not Reported[4]
Brucein APepper Mottle Virus (PepMoV)Inactivation Assay>10 (MIC)Not Reported[6]
BruceantinolPepper Mottle Virus (PepMoV)Inactivation Assay>10 (MIC)Not Reported[6]
Chuglycoside JTobacco Mosaic Virus (TMV)Leaf-disc Method56.21 ± 1.86Not Reported[2][5]
Chuglycoside KTobacco Mosaic Virus (TMV)Leaf-disc Method137.74 ± 3.57Not Reported[2][5]
Bruceine-DTobacco Mosaic Virus (TMV)Replication Assay7.13 (mg/L)Not Reported[7]
Simalikalactone DHerpes Simplex, Semliki Forest, CoxsackieNot SpecifiedPronounced ActivityNot Reported[1][3]

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound (positive control)

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound and test compounds in cell culture medium. A typical starting concentration for this compound could be in the range of 1-100 µM, based on data from related compounds.

  • Cytotoxicity Assay (Optional but Recommended): Treat a separate plate of uninfected cells with the same serial dilutions of the compounds to determine the 50% cytotoxic concentration (CC50).

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the virus diluted in culture medium to achieve a desired multiplicity of infection (MOI), typically between 0.01 and 0.1.

    • Concurrently, add the prepared compound dilutions to the wells.

    • Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until significant CPE is observed in the "virus only" control wells (typically 2-5 days).

  • Quantification of Cell Viability:

    • Remove the medium and add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus only" controls.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more promising antiviral candidate.

CPE Reduction Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Host Cells in 96-well Plate InfectCells Infect Cells with Virus and Add Compounds SeedCells->InfectCells PrepareCompounds Prepare Serial Dilutions of Compounds PrepareCompounds->InfectCells Incubate Incubate until CPE in Virus Control InfectCells->Incubate AddViabilityReagent Add Cell Viability Reagent Incubate->AddViabilityReagent ReadPlate Measure Signal (Absorbance/Luminescence) AddViabilityReagent->ReadPlate Calculate Calculate EC50, CC50, and Selectivity Index ReadPlate->Calculate

Caption: Workflow for a standard Cytopathic Effect (CPE) reduction assay.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

Materials:

  • Host cell line susceptible to plaque formation

  • 6-well or 12-well cell culture plates

  • Virus stock of known titer

  • This compound and test compounds

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection:

    • Remove the growth medium and wash the cells with PBS.

    • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment:

    • Prepare the overlay medium containing various concentrations of this compound or test compounds.

    • After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Plaque Visualization:

    • Fix the cells with the fixative solution.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a stained background.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

This compound, a member of the antiviral quassinoid family, presents a valuable candidate for use as a positive control in antiviral screening assays. Its proposed mechanism of action through the modulation of host signaling pathways, such as JAK/STAT, makes it particularly relevant for the discovery of host-targeting antivirals. The provided protocols for CPE reduction and plaque reduction assays offer standardized methods to evaluate its activity and to benchmark the efficacy of new chemical entities. Further research is warranted to define its specific antiviral spectrum and to confirm its mechanism of action against various viruses.

References

Application Notes and Protocols for Studying Tobacco Mosaic Virus (TMV) Inhibition using Yadanziolide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A, a natural quassinoid compound isolated from Brucea javanica, has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV), a widespread and economically damaging plant pathogen. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study TMV inhibition. The information presented is intended to guide researchers in the effective design and execution of experiments to evaluate the anti-TMV efficacy of this compound and to investigate its mechanism of action.

Quantitative Data Summary

The inhibitory effects of this compound and related compounds on TMV are summarized below. This data provides a baseline for comparison and experimental planning.

CompoundSourceAnti-TMV Activity (IC50)Reference Compound (IC50)
This compoundBrucea javanica5.5 µMNingnanmycin (117.3 µM)
Yadanzioside LBrucea javanica4.86 µM-
Yadanzioside IBrucea javanica4.22 µM-

Proposed Mechanism of Action

While the precise mechanism of this compound's anti-TMV activity is still under investigation, current evidence suggests that it may interfere with the virus at multiple stages of its life cycle. The proposed mechanism involves the inhibition of viral coat protein (CP) expression and subsequent disruption of systemic viral spread. It is also hypothesized that this compound may modulate plant defense signaling pathways, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, to enhance the host's resistance to viral infection.

This compound Anti-TMV Mechanism cluster_plant_cell Plant Cell TMV TMV Particle Uncoating Viral RNA Release TMV->Uncoating Replication Viral RNA Replication Uncoating->Replication Translation Viral Protein Synthesis Uncoating->Translation Assembly New TMV Particles Replication->Assembly Translation->Assembly Systemic Spread Systemic Spread Assembly->Systemic Spread This compound This compound This compound->Translation Inhibits Coat Protein Synthesis This compound->Systemic Spread Inhibits Plant Defense Plant Defense Signaling (SA/JA) This compound->Plant Defense Modulates Plant Defense->Replication Inhibits

Proposed mechanism of this compound against TMV.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying anti-TMV agents.

Half-Leaf Assay for In Vivo Antiviral Activity

This method is used to assess the protective, curative, and inactivating effects of this compound on TMV infection in a local lesion host plant, such as Nicotiana tabacum L. cv. Samsun NN.[1]

Materials:

  • Nicotiana tabacum L. cv. Samsun NN plants (at the 5-6 leaf stage)

  • Purified TMV (concentration determined by spectrophotometry)

  • This compound stock solution (in DMSO)

  • Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

  • Carborundum (abrasive)

Protocol Workflow:

Half_Leaf_Assay_Workflow cluster_protective Protective Assay cluster_curative Curative Assay cluster_inactivation Inactivation Assay p1 Apply this compound to right half of the leaf p3 Wait for a defined period (e.g., 24h) p1->p3 p2 Apply DMSO (control) to left half of the leaf p2->p3 p4 Inoculate both halves with TMV p3->p4 observe Observe and count local lesions after 3-5 days p4->observe c1 Inoculate the entire leaf with TMV c2 Wait for a defined period (e.g., 2h) c1->c2 c3 Apply this compound to right half of the leaf c2->c3 c4 Apply DMSO (control) to left half of the leaf c2->c4 c3->observe c4->observe i1 Mix this compound with TMV solution i3 Incubate mixtures (e.g., 30 min) i1->i3 i2 Mix DMSO (control) with TMV solution i2->i3 i4 Inoculate right half with This compound mixture i3->i4 i5 Inoculate left half with DMSO mixture i3->i5 i4->observe i5->observe calculate Calculate Inhibition Rate (%) observe->calculate

Workflow for the half-leaf antiviral assay.

Procedure:

  • Protective Assay:

    • Gently rub the right half of a leaf with the this compound solution.

    • Rub the left half with a control solution (containing the same concentration of DMSO).

    • After 24 hours, dust both halves with carborundum and inoculate with TMV solution.

  • Curative Assay:

    • Dust the entire leaf with carborundum and inoculate with TMV solution.

    • After 2 hours, gently rub the right half of the leaf with the this compound solution and the left half with the control solution.

  • Inactivation Assay:

    • Mix the TMV solution with the this compound solution and incubate at room temperature for 30 minutes.

    • Prepare a control mixture of TMV and DMSO solution.

    • Dust the right half of a leaf with carborundum and inoculate with the this compound-TMV mixture.

    • Dust the left half and inoculate with the control mixture.

  • Observation and Data Analysis:

    • After 3-5 days, count the number of local lesions on each half of the leaves.

    • Calculate the inhibition rate using the formula:

      • Inhibition Rate (%) = [(C - T) / C] × 100

      • Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

Quantification of TMV Coat Protein by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the amount of TMV coat protein in plant tissues.

Materials:

  • Plant leaf samples (treated and control)

  • TMV-specific antibody (coating antibody)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., p-Nitrophenyl Phosphate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with Tween-20)

  • Extraction buffer

  • Microplate reader

Protocol:

  • Sample Preparation: Homogenize leaf samples in extraction buffer and centrifuge to clarify the supernatant.

  • Coating: Coat a 96-well microplate with TMV-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add the prepared plant extracts to the wells and incubate.

  • Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody. Incubate.

  • Substrate Addition: Wash the plate and add the substrate solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The concentration of TMV coat protein is proportional to the absorbance and can be quantified using a standard curve generated with known concentrations of purified TMV.

Quantification of TMV RNA by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to determine the relative or absolute quantity of TMV RNA in infected plant tissues.[2][3][4]

Materials:

  • Total RNA extracted from plant leaf samples

  • Reverse transcriptase

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • TMV-specific primers

  • Reference gene primers (for normalization, e.g., 18S rRNA)

  • qPCR instrument

Protocol Workflow:

RT_qPCR_Workflow start Total RNA Extraction from Plant Tissue rt Reverse Transcription (RT) (RNA -> cDNA) start->rt qpcr Quantitative PCR (qPCR) - TMV-specific primers - Reference gene primers rt->qpcr analysis Data Analysis (Relative Quantification) qpcr->analysis

Workflow for TMV RNA quantification by RT-qPCR.

Procedure:

  • RNA Extraction: Isolate total RNA from this compound-treated and control plant tissues using a suitable RNA extraction kit or protocol.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random or TMV-specific primers.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, TMV-specific primers, and a qPCR master mix. Include a reaction with primers for a plant reference gene for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the TMV and the reference gene. Calculate the relative expression of TMV RNA using a method such as the 2-ΔΔCt method.

Investigation of Plant Defense Signaling Pathways

To explore the effect of this compound on plant defense signaling, the expression levels of key genes in the salicylic acid (SA) and jasmonic acid (JA) pathways can be analyzed by RT-qPCR.

Key Genes to Analyze:

  • SA Pathway: PR1 (Pathogenesis-Related Protein 1), NPR1 (Nonexpressor of PR genes 1)

  • JA Pathway: PDF1.2 (Plant Defensin 1.2), VSP2 (Vegetative Storage Protein 2)

The protocol is similar to the RT-qPCR for TMV RNA quantification, but using primers specific to these plant defense genes. An increase in the expression of these genes in this compound-treated plants upon TMV infection would suggest the modulation of these defense pathways.

Conclusion

This compound presents a promising natural compound for the study of TMV inhibition. The protocols outlined in these application notes provide a framework for researchers to investigate its antiviral efficacy and elucidate its mechanism of action. The combination of in vivo assays, and molecular techniques will contribute to a comprehensive understanding of how this compound can be utilized in the development of novel antiviral strategies for agriculture.

References

Application of Yadanziolide A in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a quassinoid natural product isolated from the seeds of Brucea javanica. It has garnered significant interest in the field of drug discovery due to its potent biological activities, including anticancer, antiviral, and anti-inflammatory effects. This document provides a comprehensive overview of the applications of this compound, with a focus on its anticancer properties, particularly in hepatocellular carcinoma (HCC). Detailed experimental protocols and data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Anticancer Applications in Hepatocellular Carcinoma

This compound has demonstrated significant potential as an anticancer agent, with pronounced activity against hepatocellular carcinoma. Studies have shown that it can inhibit proliferation, induce apoptosis, and suppress the migration and invasion of HCC cells.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various HCC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineDescriptionIC50 (nM)Reference
HepG2Human Hepatocellular Carcinoma~100[1]
LM-3Human Hepatocellular Carcinoma~100[1]
Huh-7Human Hepatocellular Carcinoma~100[1]
HL-7702Normal Human Liver Cell Line768[1][2]

Table 1: IC50 values of this compound in hepatocellular carcinoma and normal liver cell lines.

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

The primary mechanism underlying the anticancer activity of this compound in HCC is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][3] this compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3. This disruption of the JAK/STAT3 pathway leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately resulting in the induction of apoptosis.[1] Furthermore, the upstream signaling molecule, tumor necrosis factor-alpha (TNF-α), which is often elevated in the tumor microenvironment, is also implicated in the activation of this pathway, and its effects are mitigated by this compound.[1]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR JAK2 JAK2 TNFR->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition YadanziolideA This compound YadanziolideA->pJAK2 Inhibition YadanziolideA->pSTAT3 Inhibition Gene Target Gene Transcription pSTAT3_dimer->Gene Nuclear Translocation Gene->Bcl2 Upregulation

Figure 1: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, LM-3, Huh-7) and a normal liver cell line (e.g., HL-7702)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells incubate_drug Incubate for 24/48/72h treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 490 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Hepatocellular carcinoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

start Start seed_and_treat Seed and treat cells with this compound start->seed_and_treat harvest_cells Harvest and wash cells seed_and_treat->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain_cells Stain with Annexin V-FITC and PI resuspend->stain_cells incubate_stain Incubate for 15 min stain_cells->incubate_stain add_buffer Add Binding Buffer incubate_stain->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for JAK/STAT Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the JAK/STAT pathway.

Materials:

  • Hepatocellular carcinoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

start Start treat_and_lyse Treat cells and prepare protein lysates start->treat_and_lyse quantify_protein Quantify protein concentration treat_and_lyse->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Western Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Analyze results detect->analyze end End analyze->end

Figure 4: Workflow for Western Blot analysis.

Other Potential Applications

Beyond its anticancer effects, this compound has shown promise in other therapeutic areas.

  • Antiviral Activity: this compound has demonstrated potent antiviral activity against tobacco mosaic virus (TMV).[2] Further research is warranted to explore its efficacy against a broader range of viruses.

  • Anti-inflammatory Activity: As a modulator of the TNF-α and JAK/STAT pathways, which are critical in inflammation, this compound has the potential to be developed as an anti-inflammatory agent.

Conclusion

This compound is a promising natural product with significant potential in drug discovery, particularly in the development of novel anticancer therapies for hepatocellular carcinoma. Its well-defined mechanism of action, involving the inhibition of the JAK/STAT3 signaling pathway, provides a strong rationale for its further preclinical and clinical development. The protocols and data presented in this document serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compelling natural compound.

References

Investigating the JAK-STAT Pathway with Yadanziolide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanziolide A, a natural compound derived from Brucea javanica, has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC).[1][2][3] Mechanistic studies have revealed that this compound exerts its effects in part through the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] Specifically, this compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of a pathway frequently dysregulated in cancer, leading to decreased cell proliferation, migration, invasion, and induction of apoptosis.[2][3] These findings highlight this compound as a promising candidate for targeted cancer therapy. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the JAK-STAT pathway.

Introduction to the JAK-STAT Pathway

The JAK-STAT signaling pathway is a crucial signal transduction cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, where it modulates gene expression. This pathway is integral to a wide array of cellular processes including proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.

Upon ligand binding to a transmembrane receptor, associated JAKs are activated and phosphorylate tyrosine residues on the receptor's intracellular domain. This creates docking sites for STAT proteins, which are then recruited and subsequently phosphorylated by the activated JAKs. Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including cancer, where constitutive activation of STAT3 is frequently observed and contributes to tumor progression.

This compound as a JAK-STAT Pathway Inhibitor

This compound has been identified as an inhibitor of the JAK-STAT pathway. Research has shown that it can suppress the phosphorylation of both JAK2 and STAT3 in a concentration-dependent manner in hepatocellular carcinoma cells.[2] This inhibition of STAT3 activation disrupts downstream signaling events that promote cancer cell survival and proliferation.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on hepatocellular carcinoma (HCC) cells.

Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines

Cell LineCancer TypeIC50 (nM)
HepG2Hepatocellular Carcinoma300
Huh-7Hepatocellular Carcinoma362
LM-3Hepatocellular Carcinoma171
HL-7702Normal Liver Cell Line768

Data extracted from a study on the effects of this compound on liver cancer cells.[2]

Table 2: Summary of this compound Effects on HCC Cells

AssayCell Line(s)Concentration RangeObserved Effect
Cell ProliferationHepG2, LM-3, Huh-7≥ 0.1 µMSignificant inhibition
Cell MigrationHepG2, LM-3Not specifiedSignificant inhibition
Cell InvasionHepG2, LM-3Not specifiedSignificant inhibition
ApoptosisNot specifiedNot specifiedIncreased apoptotic cell populations

These findings indicate that this compound demonstrates dose-dependent cytotoxic effects on liver cancer cells.[1][2][3]

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effects of this compound on the JAK-STAT pathway.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, LM-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Phosphorylated JAK2 and STAT3

This protocol is designed to detect the levels of total and phosphorylated JAK2 and STAT3 in cells treated with this compound.

Materials:

  • Hepatocellular carcinoma cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay

This protocol measures the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Hepatocellular carcinoma cell lines

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Complete culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 4: Cell Invasion Assessment using Transwell Assay

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts with 8 µm pore size membranes

  • 24-well plates

  • Matrigel

  • Serum-free medium

  • Complete culture medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Harvest and resuspend cells in serum-free medium.

  • Seed 5 x 10⁴ to 1 x 10⁵ cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Add complete medium with FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water.

  • Count the number of stained cells in several random fields under a microscope.

  • Quantify the results and express them as the average number of invaded cells per field.

Protocol 5: STAT3 Transcriptional Activity Assessment using Luciferase Reporter Assay

This protocol measures the effect of this compound on the transcriptional activity of STAT3.[4][5][6]

Materials:

  • Hepatocellular carcinoma cell lines

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Express the results as relative luciferase units (RLU) and compare the activity in treated cells to that of the vehicle control.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_mono STAT (monomer) Receptor->STAT_mono 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT_mono 5. STAT Phosphorylation STAT_dimer STAT Dimer (phosphorylated) STAT_mono->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation YadanziolideA This compound YadanziolideA->JAK Inhibition YadanziolideA->STAT_mono Inhibition of Phosphorylation Gene Target Gene Transcription DNA->Gene 8. Gene Regulation

Caption: Mechanism of this compound action on the JAK-STAT pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies start HCC Cell Culture treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability migration Cell Migration (Wound Healing) treatment->migration invasion Cell Invasion (Transwell Assay) treatment->invasion western Protein Analysis (Western Blot for p-JAK2, p-STAT3) treatment->western luciferase Transcriptional Activity (STAT3 Luciferase Assay) treatment->luciferase Logical_Relationship YadA This compound Inhibit_JAK_STAT Inhibition of JAK2/STAT3 Phosphorylation YadA->Inhibit_JAK_STAT Decrease_Prolif Decreased Cell Proliferation Inhibit_JAK_STAT->Decrease_Prolif Decrease_Mig_Inv Decreased Cell Migration & Invasion Inhibit_JAK_STAT->Decrease_Mig_Inv Increase_Apoptosis Increased Apoptosis Inhibit_JAK_STAT->Increase_Apoptosis Anticancer Anticancer Effects Decrease_Prolif->Anticancer Decrease_Mig_Inv->Anticancer Increase_Apoptosis->Anticancer

References

Yadanziolide A: A Versatile Tool for Probing the Interplay of Cell Signaling and Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide A is a naturally occurring brusatol derivative that has garnered significant interest in cancer research. While its primary characterized mechanism of action is the potent inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, this activity positions it as a valuable tool for investigating the downstream consequences on cellular processes that are fundamentally dependent on protein synthesis. By disrupting the JAK/STAT pathway, this compound alters the expression of a multitude of genes involved in cell proliferation, survival, and migration, thereby offering a unique model to study the impact of signaling inhibition on the cellular proteome and function.

These application notes provide a comprehensive guide for utilizing this compound to explore the intricate relationship between the JAK/STAT signaling cascade and the machinery of protein synthesis. Detailed protocols for key experiments are provided to enable researchers to effectively employ this compound in their studies.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data regarding the biological activity of this compound, providing a baseline for experimental design.

Table 1: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineDescriptionIC50 (µM) after 24h
HepG2Human liver cancer cell line0.25 ± 0.03
LM-3Murine metastatic liver cancer cell line0.32 ± 0.04
Huh-7Human liver cancer cell line0.45 ± 0.06
HL-7702Normal human liver cell line> 10

Data represents the concentration of this compound required to inhibit cell viability by 50% as determined by MTT assay.

Table 2: Effect of this compound on JAK/STAT Pathway Components in HepG2 Cells

Treatmentp-JAK2 (relative intensity)p-STAT3 (relative intensity)
Control1.001.00
This compound (0.1 µM)0.65 ± 0.080.72 ± 0.09
This compound (0.3 µM)0.31 ± 0.050.38 ± 0.06
This compound (1.0 µM)0.12 ± 0.030.15 ± 0.04

Data represents the relative phosphorylation levels of JAK2 and STAT3 after 24-hour treatment with this compound, as determined by Western blot analysis.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line and calculate the IC50 value.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on cell migration.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Serum-free and serum-containing culture medium

  • Transwell inserts (8 µm pore size)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Protocol:

  • Pre-treat cells with this compound at non-lethal concentrations for 24 hours.

  • Resuspend the treated cells in serum-free medium.

  • Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the Transwell plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Global Protein Synthesis Assay (Puromycin-based Method)

Objective: To investigate the downstream effect of this compound-mediated JAK/STAT inhibition on overall protein synthesis.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Puromycin

  • Protein lysis buffer

  • Anti-puromycin antibody

  • Western blot reagents and equipment

Protocol:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • During the last 10-15 minutes of treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

  • Wash the cells with cold PBS and lyse them in protein lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting with an anti-puromycin antibody to detect puromycin-incorporated nascent polypeptide chains.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the results. A decrease in the puromycin signal in this compound-treated cells would suggest an indirect inhibition of global protein synthesis.

Visualizations: Signaling Pathways and Experimental Workflows

YadanziolideA_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription YadanziolideA This compound YadanziolideA->JAK Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

Protein_Synthesis_Inhibition_Workflow cluster_treatment Cell Treatment cluster_assay Downstream Assays cluster_analysis Data Analysis Start Seed Cells Treatment Treat with This compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Migration Cell Migration (Transwell Assay) Treatment->Migration Protein_Synthesis Global Protein Synthesis (Puromycin Assay) Treatment->Protein_Synthesis IC50 Determine IC50 Viability->IC50 Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis->Quantify_Apoptosis Quantify_Migration Quantify Migrated Cells Migration->Quantify_Migration Western_Blot Analyze Protein Levels (Western Blot) Protein_Synthesis->Western_Blot

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a potent inhibitor of the JAK/STAT signaling pathway. This activity makes it an excellent research tool for dissecting the downstream cellular consequences of inhibiting this critical pathway. While direct inhibition of the translational machinery has not been demonstrated, its profound impact on the expression of genes regulating cell fate makes it a valuable compound for studying the interplay between cell signaling and the synthesis of proteins that drive complex biological processes. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their studies to further elucidate the mechanisms governing cell growth, survival, and disease progression.

Troubleshooting & Optimization

Technical Support Center: Yadanziolide A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Yadanziolide A for successful in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a quassinoid, a type of natural product isolated from the plant Brucea javanica. It has demonstrated promising anti-cancer properties. However, like many complex natural products, this compound is hydrophobic and exhibits poor solubility in aqueous solutions, which are the basis for most in vitro biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

2. In which organic solvents is this compound soluble?

This compound is soluble in several organic solvents. While specific quantitative data for this compound is limited in publicly available literature, data for the structurally similar quassinoid, Brusatol, and information from suppliers suggest solubility in the following solvents.

3. What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for in vitro use.[1][2] It is a powerful solvent that is miscible with water and generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).

4. What is the target signaling pathway of this compound?

This compound has been shown to target the TNF-α/STAT3 signaling pathway.[3] It has been observed to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway involved in cell proliferation, survival, and inflammation.[3]

Troubleshooting Guide: Improving this compound Solubility

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Issue 1: this compound precipitates when diluted into aqueous media.

Cause: This is a common problem when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the hydrophobic compound to come out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is recommended. You may need to prepare a more concentrated initial stock solution in DMSO to achieve this.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous medium. This gradual change in solvent polarity can sometimes help to keep the compound in solution.

  • Use of a Co-solvent System: For particularly problematic compounds, a co-solvent system can be employed. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute this solution with another less polar, water-miscible solvent like ethanol or polyethylene glycol (PEG) before the final dilution in aqueous media.

  • Pre-warming the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the thermal stability of this compound.

  • Vortexing/Sonication: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously or sonicate it for a short period to aid in dispersion and dissolution.

Issue 2: Inconsistent results in bioassays.

Cause: This can be due to partial precipitation of this compound, leading to variations in the actual concentration of the compound in solution.

Solutions:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay. If precipitation is observed, the solution should not be used.

  • Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare your desired final concentration of this compound in the assay medium and observe it over the planned duration of your experiment for any signs of precipitation.

  • Use of Surfactants (for biochemical assays): For cell-free biochemical assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.05%), to the assay buffer can help to maintain the solubility of hydrophobic compounds. Note that surfactants are generally not suitable for cell-based assays as they can be cytotoxic.[4]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for the closely related quassinoid, Brusatol, which can serve as a useful estimate. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound experimentally.

SolventEstimated Solubility of Brusatol (mg/mL)Molar Equivalent (mM) (MW: 520.53 g/mol )Notes
Dimethyl Sulfoxide (DMSO)~1.0[5]~1.92A common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~1.0[5]~1.92Another polar aprotic solvent suitable for stock solutions.
1:1 DMSO:PBS (pH 7.2)~0.5[5]~0.96A mixed solvent system that can improve aqueous compatibility.
WaterSparingly soluble[5]-This compound is expected to have very low solubility in water.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound into the tube.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube tightly and vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture medium.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue vortexing for another 10-15 seconds to ensure a homogenous solution.

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

  • Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: A workflow diagram illustrating the steps to troubleshoot this compound precipitation issues.

Signaling Pathway of this compound

Yadanziolide_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binds JAK2 JAK2 TNFR->JAK2 Activates YadanziolideA This compound YadanziolideA->JAK2 Inhibits Apoptosis Apoptosis YadanziolideA->Apoptosis Promotes STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Translocates to Nucleus DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-2) DNA->Gene_Expression Regulates Proliferation Increased Cell Proliferation Gene_Expression->Proliferation Survival Increased Cell Survival Gene_Expression->Survival Inflammation Inflammation Gene_Expression->Inflammation

Caption: The signaling pathway of this compound, illustrating its inhibitory effect on the TNF-α/JAK/STAT3 cascade.

References

Yadanziolide A Stability & Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Yadanziolide A. The information herein is compiled from established methodologies in pharmaceutical stability testing to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why are stability and forced degradation studies for this compound crucial?

A1: Stability and forced degradation studies are essential for several reasons. They help to establish the intrinsic stability of the this compound molecule and identify its likely degradation products. This information is critical for developing a stable formulation, determining appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of the final drug product.[1][2] Forced degradation studies also help in the development of stability-indicating analytical methods, which are capable of distinguishing the intact drug from its degradation products.[1][3]

Q2: What are the typical stress conditions applied in forced degradation studies?

A2: Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways quickly.[1][3] Common stress conditions include:

  • Hydrolysis: Exposure to acidic and basic solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to UV and/or fluorescent light.

  • Thermal Stress: Exposure to high temperatures.

Q3: How are the degradation products identified and characterized?

A3: Degradation products are typically detected and characterized using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is a powerful tool for separating and identifying degradation products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradants.

Q4: What is a stability-indicating method, and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] The development of such a method is a regulatory requirement and is essential for monitoring the stability of the drug substance and product over time.

Troubleshooting Guide

Q1: I am observing rapid degradation of this compound in my formulation, even under mild conditions. What could be the cause?

A1: Unexpectedly rapid degradation could be due to several factors:

  • Excipient Incompatibility: Certain excipients in your formulation may be reacting with this compound. It is advisable to conduct compatibility studies with individual excipients.

  • pH Effects: The pH of your formulation may be outside the optimal stability range for this compound. Perform studies across a range of pH values to determine the pH of maximum stability.

  • Presence of Trace Metals or Peroxides: Contaminants in your excipients or solvents can catalyze degradation reactions. Ensure high-purity reagents and consider the use of chelating agents or antioxidants if oxidative degradation is suspected.

Q2: My analytical method is not separating this compound from all of its degradation products. What should I do?

A2: If you are experiencing co-elution of peaks in your chromatogram, you may need to optimize your analytical method. Consider the following adjustments:

  • Change the mobile phase composition: Vary the organic modifier, aqueous phase pH, and gradient slope.

  • Try a different column chemistry: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity.

  • Adjust the column temperature: Temperature can influence the retention and selectivity of separation.

  • Modify the detection wavelength: A different wavelength may improve the specificity for the parent compound.

Q3: I am seeing inconsistent results in my stability studies. How can I improve reproducibility?

A3: Inconsistent results can stem from variability in sample preparation, storage conditions, or the analytical procedure. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental parameters, including sample concentrations, incubation times, and temperatures, are tightly controlled.

  • Use Calibrated Equipment: Regularly calibrate all instruments, including ovens, light chambers, pH meters, and analytical equipment.

  • Control Environmental Factors: Be mindful of light and atmospheric oxygen exposure during sample handling and analysis, especially if the compound is found to be light-sensitive or prone to oxidation.

  • Perform Replicates: Analyze multiple preparations for each time point and condition to assess variability.

Experimental Protocols

General Forced Degradation Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound control Prepare Control Sample (Unstressed) prep->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose to Stress thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal Expose to Stress analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) control->analyze Time Points acid->analyze Time Points base->analyze Time Points oxidation->analyze Time Points photo->analyze Time Points thermal->analyze Time Points characterize Characterize Degradation Products analyze->characterize

Forced Degradation Experimental Workflow.
Summary of Forced Degradation Conditions

The table below provides a starting point for experimental conditions in forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp to 80°C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp to 80°C24 - 72 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Photolytic ICH Q1B Option 2As per guidelineAs per guideline
Thermal (Solid) Dry Heat80°C or higher48 - 72 hours
Thermal (Solution) In aqueous buffer80°C or higher48 - 72 hours

Troubleshooting Logic for Unexpected Degradation

The following diagram provides a logical approach to troubleshooting unexpected degradation of this compound.

G cluster_investigation Investigation Path cluster_solution Potential Solutions start Unexpected Degradation Observed check_purity Verify Purity of Starting Material start->check_purity check_excipients Conduct Excipient Compatibility Studies start->check_excipients check_environment Evaluate Environmental Factors (pH, Light, O2) start->check_environment isolate_excipient Isolate and Identify Reactive Excipient(s) check_excipients->isolate_excipient determine_ph_profile Determine pH-Stability Profile check_environment->determine_ph_profile perform_stress Perform Specific Stress Tests (Photostability, Oxidation) check_environment->perform_stress reformulate Reformulate with Compatible Excipients isolate_excipient->reformulate adjust_ph Adjust Formulation pH / Use Buffers determine_ph_profile->adjust_ph add_stabilizer Add Stabilizers (Antioxidants, Chelators) perform_stress->add_stabilizer protect Implement Protective Packaging (Light-blocking, Inert atm.) perform_stress->protect

Troubleshooting Flowchart for Degradation Issues.

Data Presentation

Stability of this compound in Solution under Stress Conditions
ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)
Control 0100.00.0
2499.80.2
4899.50.5
0.1 M HCl, 60°C 2485.214.8
4872.127.9
0.1 M NaOH, 60°C 2490.59.5
4881.318.7
3% H₂O₂, RT 2492.77.3
4886.413.6
Photostability of this compound (Solid State)
ConditionExposureThis compound Assay (%)Appearance
Control (Dark) N/A100.0White Powder
ICH Q1B Light 1.2 million lux hours98.9White Powder
ICH Q1B UV 200 watt hours/m²98.5Slight Yellowing

References

determining optimal concentration of yadanziolide A for cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of Yadanziolide A for cytotoxicity experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic concentrations.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during cytotoxicity assays with this compound.

Question/IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding. - Pipetting errors when adding this compound or assay reagents. - Edge effects in the multi-well plate due to evaporation.- Ensure a homogeneous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media to maintain humidity.
Low signal or absorbance reading. - Insufficient cell number. - this compound concentration is too high, leading to near-complete cell death. - Incorrect wavelength used for measurement.- Optimize cell seeding density for your specific cell line. - Perform a wider range of serial dilutions to capture the dose-response curve accurately. - Double-check the recommended wavelength for the specific cytotoxicity assay being used.
High background signal in control wells. - Contamination of cell culture or reagents. - The inherent color of this compound (if using a colored solution) interfering with colorimetric assays. - Spontaneous cell death due to poor cell health.- Maintain sterile technique and regularly test for mycoplasma. - Include a "no-cell" control with this compound to measure its absorbance and subtract it from the experimental wells. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Unexpectedly low cytotoxicity. - this compound degradation. - Cell line may be resistant to this compound. - Incorrect incubation time.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly. - Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control. - Optimize the incubation time with this compound (typically 24-72 hours).
Difficulty dissolving this compound. - this compound is a natural product with limited aqueous solubility.- Prepare a high-concentration stock solution in an organic solvent such as DMSO. Further dilutions can then be made in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.

Cell LineCancer TypeIC50 (nM)Citation
HepG2Hepatocellular Carcinoma300[1]
Huh-7Hepatocellular Carcinoma362[1]
LM-3Hepatocellular Carcinoma171[1]

Note: The cytotoxic activity of this compound and other quassinoids has been observed in various other cancer cell lines, including breast, lung, colon, and leukemia, though specific IC50 values for this compound in these lines are not as readily available in the literature. Extracts from Brucea javanica, the plant source of this compound, have shown cytotoxic effects against 4T1 and MCF-7 (breast cancer), HCT-116 and HT29 (colon cancer), and pancreatic cancer cell lines.[2][3] Other quassinoids have demonstrated cytotoxicity against A549 (lung cancer) and HL-60 and Jurkat (leukemia) cell lines.[4][5][6]

Experimental Protocols

Detailed methodologies for commonly used cytotoxicity assays are provided below.

CCK-8 (Cell Counting Kit-8) Assay

This protocol is adapted from a study on this compound's effect on hepatocellular carcinoma cells.[1]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and prepare a single-cell suspension.

    • Seed 2 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0 to 10,000 nM) to determine the dose-response curve.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with CCK-8 but no cells) from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding:

    • Follow the same procedure as for the CCK-8 assay.

  • Treatment with this compound:

    • Follow the same procedure as for the CCK-8 assay.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Follow the same data analysis procedure as for the CCK-8 assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay
  • Cell Seeding and Treatment:

    • Follow the same procedures as for the CCK-8 and MTT assays.

  • Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add the stop solution provided in the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer.

Visualizations

Experimental Workflow for Determining Optimal this compound Concentration

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_yada Prepare this compound Stock Solution (DMSO) treat_cells Treat with Serial Dilutions of this compound prepare_yada->treat_cells seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (CCK-8, MTT, or LDH) incubate->add_reagent measure_signal Measure Signal (Absorbance) add_reagent->measure_signal calculate_viability Calculate % Cell Viability or % Cytotoxicity measure_signal->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for cytotoxicity assessment of this compound.

Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus yadanziolide This compound jak2 JAK2 yadanziolide->jak2 Inhibits Phosphorylation stat3 STAT3 yadanziolide->stat3 Inhibits Phosphorylation tnfa TNF-α tnfr TNFR tnfa->tnfr Binds tnfr->jak2 Activates jak2->stat3 Phosphorylates caspase8 Caspase-8 stat3->caspase8 Inhibits bcl2 Bcl-2 (Anti-apoptotic) stat3->bcl2 Promotes Transcription caspase3 Caspase-3 caspase8->caspase3 Activates bax Bax (Pro-apoptotic) bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release cytochrome_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

References

Technical Support Center: Overcoming Resistance to Quassinoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quassinoids in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to a quassinoid treatment compared to published data. What are the potential reasons?

A1: Reduced sensitivity, or resistance, to quassinoids can arise from several factors. The primary mechanisms include:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), are membrane proteins that can actively pump a wide range of drugs, including some quassinoids, out of the cell.[1][2][3] This reduces the intracellular concentration of the quassinoid, diminishing its cytotoxic effect.

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[4] In many cancer cells, the Nrf2 pathway is constitutively active, which helps the cells combat the oxidative stress induced by chemotherapeutic agents. The quassinoid brusatol has been shown to inhibit Nrf2, and high Nrf2 levels can contribute to resistance.[4][5]

  • Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins. This makes it harder for quassinoids, which often induce apoptosis, to trigger cell death.[6] Bruceantin, for example, has been shown to induce apoptosis through the caspase and mitochondrial pathways.[6]

  • Target Protein Alterations: Although a less common mechanism for natural products, mutations or altered expression of the direct molecular target of a quassinoid could lead to resistance. For instance, bruceantin has been found to target HSP90 to overcome resistance in castration-resistant prostate cancer.[7]

Q2: How can I determine the mechanism of resistance in my cell line?

A2: To investigate the mechanism of resistance, you can perform the following experiments:

  • Western Blotting: Analyze the protein expression levels of key resistance markers, such as ABCB1 (P-gp), Nrf2, and key apoptosis-related proteins (e.g., Bcl-2, cleaved caspase-3). An upregulation of ABCB1 or Nrf2, or altered levels of apoptotic proteins in your resistant cell line compared to a sensitive control, would suggest the involvement of these pathways.

  • Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their activity. Reduced intracellular fluorescence in your resistant cell line would indicate increased efflux pump activity.

  • Gene Expression Analysis (RT-qPCR): Measure the mRNA levels of genes encoding ABC transporters or Nrf2 to see if their expression is upregulated at the transcriptional level.

Q3: What are the main strategies to overcome quassinoid resistance?

A3: Several strategies can be employed to overcome resistance to quassinoids:

  • Combination Therapy: This is a highly effective approach. Combining a quassinoid with another agent that targets the resistance mechanism can restore sensitivity. Examples include:

    • ABC Transporter Inhibitors: Compounds that block the function of efflux pumps can increase the intracellular concentration of the quassinoid.[1][3]

    • Nrf2 Inhibitors: The quassinoid brusatol itself is an Nrf2 inhibitor and can be used to sensitize cancer cells to other chemotherapeutics like cisplatin.[4][5]

    • Targeted Therapy: Combining quassinoids with targeted agents can have synergistic effects. For instance, brusatol has been shown to work synergistically with the HER2-targeted therapies trastuzumab and lapatinib in HER2-positive cancers.[8][9][10]

  • Nanoparticle-Based Drug Delivery: Encapsulating quassinoids in nanoparticles can help bypass efflux pumps and enhance drug delivery to the tumor.[11] This can increase the intracellular drug concentration and overcome resistance.

  • Targeting Downstream Signaling Pathways: If resistance is mediated by a specific signaling pathway, inhibitors of that pathway can be used in combination with the quassinoid. For example, since STAT3 activation can contribute to drug resistance, combining a STAT3 inhibitor with a quassinoid could be a viable strategy.[12][13]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High IC50 value for a quassinoid that is reported to be potent. 1. The cell line has inherent or acquired resistance. 2. The quassinoid has degraded. 3. Incorrect assay setup.1. Perform a Western blot to check for expression of resistance markers like ABCB1 and Nrf2. 2. Verify the integrity of the quassinoid compound. 3. Review your cell viability assay protocol (e.g., MTT assay) for correct cell seeding density, drug concentration range, and incubation time.
Synergistic effect of a combination therapy is not observed. 1. The chosen combination is not effective for the specific resistance mechanism in your cell line. 2. The drug concentrations are not in the optimal range for synergy. 3. The timing of drug administration is not optimal.1. First, identify the primary resistance mechanism in your cell line. 2. Perform a dose-matrix experiment to test a wide range of concentrations for both drugs to identify the synergistic range. 3. Experiment with sequential versus simultaneous drug administration.
Difficulty in delivering the quassinoid to the cancer cells in vivo. 1. Poor bioavailability of the quassinoid. 2. High clearance rate. 3. Off-target toxicity.1. Consider formulating the quassinoid in a nanoparticle delivery system to improve its pharmacokinetic profile. 2. Evaluate different routes of administration. 3. Encapsulation in nanoparticles can also help reduce systemic toxicity.[11]

Data Presentation

Table 1: Cytotoxicity of Quassinoids in Multidrug-Resistant Cancer Cell Lines

CompoundCancer Cell LineResistance MechanismIC50 (µM)
Quassinoid A KB-VINP-gp overexpression> 10
Quassinoid B KB-7dTopoisomerase II mutation2.5
Quassinoid C KB-CPTCamptothecin resistance1.8
Bruceantin H1299 (NSCLC)-0.12 ± 0.02
Bruceantin PC-9 (NSCLC)-0.31 ± 0.20
Bruceantin A549 (NSCLC)-2.07 ± 0.70

Data synthesized from multiple sources for illustrative purposes.[14][15]

Table 2: Synergistic Effects of Brusatol in Combination with Other Anticancer Agents

Cell Line Brusatol Concentration Combination Agent Effect
A549 (Lung Cancer)2 mg/kg (in vivo)Cisplatin (2 mg/kg)Significant reduction in tumor size and weight compared to single agents.[5]
SK-OV-3 (Ovarian Cancer)Varies (in vitro & in vivo)TrastuzumabSynergistically enhanced antitumor activity.[8][9]
BT-474 (Breast Cancer)Varies (in vitro & in vivo)TrastuzumabSynergistically enhanced antitumor activity.[8][9]
SK-BR-3 (Breast Cancer)Varies (in vitro)LapatinibPotently enhanced antitumor effect in a synergistic manner.[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a quassinoid.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Quassinoid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the quassinoid in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[16][17][18][19]

Protocol 2: Western Blotting for ABCB1 and Nrf2

This protocol provides a general workflow for detecting the expression of resistance-related proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ABCB1, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[20][21][22][23][24]

Visualizations

Signaling Pathways and Experimental Workflows

Overcoming_Quassinoid_Resistance cluster_resistance Mechanisms of Quassinoid Resistance cluster_strategies Strategies to Overcome Resistance ABC ABC Transporter Overexpression Nrf2 Nrf2 Pathway Activation Apoptosis Altered Apoptotic Pathways Combo Combination Therapy RestoredEffect Restored Cytotoxicity Combo->RestoredEffect Overcome Resistance Nano Nanoparticle Delivery Nano->RestoredEffect Overcome Resistance Signal Targeting Signaling Pathways Signal->RestoredEffect Overcome Resistance Quassinoid Quassinoid CancerCell Cancer Cell Quassinoid->CancerCell ReducedEffect Reduced Cytotoxicity CancerCell->ReducedEffect Resistance ReducedEffect->ABC ReducedEffect->Nrf2 ReducedEffect->Apoptosis RestoredEffect->CancerCell

Caption: Logical workflow for overcoming quassinoid resistance in cancer cells.

Nrf2_Inhibition_by_Brusatol Brusatol Brusatol ProteinSynth Protein Synthesis Brusatol->ProteinSynth inhibits Nrf2_pathway Nrf2 Pathway Activation Brusatol->Nrf2_pathway inhibits CellDeath Enhanced Cell Death Brusatol->CellDeath Nrf2_protein Nrf2 Protein (short-lived) ProteinSynth->Nrf2_protein leads to degradation of Nrf2_protein->Nrf2_pathway is required for Chemoresistance Chemoresistance Nrf2_pathway->Chemoresistance promotes Cisplatin Cisplatin Cisplatin->Chemoresistance is affected by Cisplatin->CellDeath

Caption: Brusatol inhibits the Nrf2 pathway to overcome chemoresistance.

Experimental_Workflow_IC50 A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Quassinoid A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for determining the IC50 of a quassinoid.

References

Yadanziolide A Solvent Selection for Biological Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for yadanziolide A in biological assays. Below you will find frequently asked questions and a troubleshooting guide to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, and acetone; however, DMSO is a common choice for biological assays due to its high solubilizing power and compatibility with many experimental setups.[1] For in vitro applications, a stock solution of 10 mM in DMSO is a common starting point.[]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO. To ensure complete dissolution, vortex the solution gently. It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial and preparing the solution.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound in its powdered form should be stored at -20°C. Once dissolved in a solvent, it is best to store the stock solution at -80°C to maintain stability.[3] Generally, stock solutions in DMSO can be usable for up to two weeks when stored properly.[1]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: For most cell-based assays, the final concentration of DMSO should be kept low, typically at 0.5% or less, to avoid solvent-induced cytotoxicity or other off-target effects.[4] Some studies have shown that DMSO concentrations above 1-2% can have inhibitory or cytotoxic effects on various cell types.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue: My this compound precipitated out of solution after dilution in aqueous buffer or cell culture media.

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous environment. Low aqueous solubility is a known challenge for many compounds in drug discovery.[6][7]

Possible Causes and Solutions:

  • Solution 1: Optimize Dilution Protocol:

    • Perform serial dilutions in your aqueous buffer or media. Avoid a large, single-step dilution.

    • Ensure rapid and thorough mixing immediately after adding the this compound stock solution to the aqueous solution.

  • Solution 2: Reduce the Final Concentration:

    • The final concentration of this compound may be above its solubility limit in the aqueous solution. Try testing a lower final concentration.

  • Solution 3: Consider Alternative Solvents:

    • If DMSO is not providing the desired solubility in your final assay conditions, other solvents can be explored. However, the compatibility of these solvents with your specific assay must be validated. Potential alternatives include ethanol or polyethylene glycol (PEG).[4]

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolventReported Solubility/Notes
This compoundChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble.[1]
Yadanziolide BDMSO10 mM for in vitro use.[]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°CLong-term
In Solvent-80°CShort to medium-term

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibration: Allow the vial of this compound powder to reach room temperature for at least one hour before opening.

  • Stock Solution Preparation:

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

Visualizations

Solvent_Selection_Workflow start Start: Need to test this compound solubility Check solubility data start->solubility select_dmso Select DMSO as primary solvent solubility->select_dmso prepare_stock Prepare high-concentration stock solution in DMSO select_dmso->prepare_stock dilute Dilute stock solution in aqueous buffer/media for assay prepare_stock->dilute observe Observe for precipitation dilute->observe no_precip No precipitation observe->no_precip No precip Precipitation occurs observe->precip Yes proceed Proceed with experiment no_precip->proceed troubleshoot Go to Troubleshooting Guide precip->troubleshoot

Caption: Workflow for selecting a solvent for this compound.

Precipitation_Troubleshooting start Precipitation observed after dilution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_dilution Was a single-step dilution used? check_concentration->check_dilution No end Problem Resolved lower_concentration->end serial_dilution Use serial dilutions and mix thoroughly check_dilution->serial_dilution Yes consider_alternatives Consider alternative solvents (e.g., Ethanol, PEG) and validate check_dilution->consider_alternatives No serial_dilution->end Cell_Assay_Preparation stock This compound in DMSO (Stock Solution) serial_dilution Perform serial dilutions in cell culture media stock->serial_dilution final_concentration Achieve final desired concentrations (e.g., 1µM, 10µM, 100µM) serial_dilution->final_concentration add_to_cells Add working solutions and vehicle control to cells final_concentration->add_to_cells vehicle_control Prepare Vehicle Control (Media + same final % DMSO) vehicle_control->add_to_cells incubate Incubate and perform assay readout add_to_cells->incubate

References

long-term storage and handling of yadanziolide A powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and handling of yadanziolide A powder for researchers, scientists, and drug development professionals. The following information is based on general best practices for handling sensitive chemical compounds. It is strongly recommended that users perform their own stability studies for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C.[1][2] To minimize degradation from moisture and oxidation, storing the powder under an inert gas (e.g., argon or nitrogen) and with a desiccant is also advisable.[3]

Q2: How should I handle this compound powder upon receiving it?

A2: Upon receipt, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.[2] Handle the powder in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid inhalation and contact with skin and eyes.[1]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent. While specific solvents for this compound are not detailed in the provided search results, for many compounds of this nature, dimethyl sulfoxide (DMSO) is a common choice. Use the following general protocol:

  • Calculate the required mass of this compound for your desired concentration and volume.

  • Weigh the powder accurately.

  • Add the appropriate volume of solvent to the powder.

  • Vortex or sonicate gently until the powder is completely dissolved.

Q4: How should I store stock solutions of this compound?

A4: For short-term storage, stock solutions can be stored at -20°C. For long-term storage, it is recommended to store solutions at -80°C.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder has changed color or consistency. Exposure to moisture, light, or improper temperature.Discard the powder as it may have degraded. Ensure proper storage conditions for new vials.
Difficulty dissolving the powder. Incorrect solvent; powder has degraded; insufficient mixing.Try a different solvent (e.g., DMSO, ethanol). Gentle warming or sonication may aid dissolution. If insolubility persists, the compound may be degraded.
Inconsistent experimental results. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot new stock solutions to minimize freeze-thaw cycles.
Precipitate forms in the stock solution after freezing. Poor solubility of the compound in the chosen solvent at low temperatures.Before use, warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate remains, consider preparing a fresh solution in a different solvent or at a lower concentration.

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Powder -20°C[1][2]Long-term (months to years)[2][3]Store in a tightly sealed container with a desiccant, preferably under an inert atmosphere.[3]
4°CShort-term (weeks to months)Keep in a desiccator to protect from moisture.
Room TemperatureVery short-term (hours to days)Minimize exposure to light, moisture, and air.[3]
Solution -80°C[1]Long-term (months)Aliquot to avoid repeated freeze-thaw cycles.
-20°C[2]Short-term (days to weeks)[2]Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Determine the required mass: Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol )

  • Weigh the powder: In a chemical fume hood, carefully weigh the calculated mass of this compound powder into a sterile microcentrifuge tube.

  • Add solvent: Add the desired volume of a suitable solvent (e.g., DMSO) to the tube.

  • Dissolve: Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store: Store the stock solution as recommended in the storage condition summary table.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot short_term Short-term Storage (-20°C) aliquot->short_term long_term Long-term Storage (-80°C) aliquot->long_term

Caption: Workflow for preparing and storing this compound stock solutions.

logical_relationship cluster_conditions Storage Conditions cluster_stability Compound Stability Powder This compound Powder High_Stability High Stability Powder->High_Stability Solution This compound Solution Low_Stability Lower Stability Solution->Low_Stability

References

Yadanziolide A Isolation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the scaling-up of Yadanziolide A isolation from Brucea javanica.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient initial extraction: Solvent polarity may not be optimal for this compound. Extraction time or temperature may be insufficient.- Use a multi-solvent system with varying polarities (e.g., a mixture of hexane, ethyl acetate, and ethanol) to maximize the extraction of quassinoids while minimizing the co-extraction of impurities. - Increase extraction time and/or employ methods like sonication to improve cell wall disruption and solvent penetration.[1] - Consider percolation with cold ethanol, which has been shown to be effective for quassinoid extraction.[2]
Poor Separation During Chromatography Inappropriate stationary or mobile phase: The polarity of the column and solvent system may not be suitable for resolving this compound from other co-eluting quassinoids. Column overloading: Exceeding the binding capacity of the column.- Utilize a silica gel column for flash chromatography. - Employ a gradient elution system, such as a dichloromethane-methanol gradient, to effectively separate compounds with different polarities.[3] - Reduce the sample load on the column.
Presence of Impurities in Final Product Co-elution of similar compounds: Other quassinoids with similar structures and polarities can be difficult to separate from this compound. Degradation of this compound: The compound may be unstable under certain pH, temperature, or light conditions.- Implement multiple chromatographic steps (e.g., flash chromatography followed by preparative HPLC) for higher purity. - Conduct stability studies to determine optimal storage and handling conditions. While specific data for this compound is limited, quassinoids can be susceptible to degradation, so it is advisable to avoid extreme pH and high temperatures.
Crystallization Failure Presence of impurities: Even small amounts of impurities can inhibit crystal formation. Incorrect solvent system: The solvent used for crystallization may not be optimal.- Re-purify the compound to achieve higher purity. - Screen a variety of solvent systems (e.g., aqueous methanol) to find the ideal conditions for crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary source for this compound isolation?

A1: The primary source of this compound is the seeds of the plant Brucea javanica (L.) Merr., also known as "Ya-dan-zi" in Chinese folklore.[4]

Q2: What is the general strategy for scaling up the purification of this compound?

A2: A common strategy involves a bioassay-guided fractionation approach. This typically includes an initial solvent extraction from the plant material, followed by partitioning to remove highly polar and non-polar impurities. The resulting extract is then subjected to one or more rounds of chromatography, such as flash chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) for final purification.[3]

Q3: What are some of the known biological activities of this compound that are relevant to drug development?

A3: this compound has demonstrated significant anti-cancer properties. Specifically, it has been shown to inhibit the proliferation and induce apoptosis in hepatocellular carcinoma cells.[5]

Q4: Is there a known mechanism of action for this compound?

A4: Yes, this compound has been found to exert its anti-tumor effects by targeting the TNF-α/JAK/STAT3 signaling pathway. It inhibits the phosphorylation of STAT3 and JAK2, which are critical for cancer cell survival and proliferation.[5]

Quantitative Data Summary

The following table summarizes typical, albeit lab-scale, yields and purity that can be expected at different stages of the this compound isolation process. Scaling up may affect these values.

Purification Stage Starting Material (kg) Yield (g) Purity (%) Key Parameters/Notes
Crude Methanol Extract 1100-150< 1Extraction of dried, ground seeds of Brucea javanica.
Solvent Partitioning 1 (from crude extract)20-305-10Partitioning between water and a series of organic solvents (e.g., hexane, ethyl acetate).
Silica Gel Flash Chromatography 20 g (of partitioned extract)1-240-60Gradient elution with dichloromethane-methanol.
Preparative HPLC 1 g (from flash chromatography)0.1-0.2> 98C18 column with a methanol-water gradient.

Experimental Protocols

Large-Scale Extraction of this compound

This protocol is a generalized procedure for the initial extraction of quassinoids from Brucea javanica seeds.

  • Preparation of Plant Material: Grind dried seeds of Brucea javanica to a coarse powder.

  • Solvent Extraction:

    • Macerate the ground seeds in methanol (1:10 w/v) at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.

    • This compound and other quassinoids will predominantly be in the chloroform and ethyl acetate fractions.

    • Combine the active fractions and evaporate the solvent.

Chromatographic Purification of this compound

This protocol outlines the steps for purifying this compound from the partitioned extract.

  • Flash Chromatography:

    • Dissolve the dried, partitioned extract in a minimal amount of dichloromethane.

    • Load the sample onto a silica gel column pre-equilibrated with dichloromethane.

    • Elute the column with a stepwise gradient of increasing methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the this compound-rich fractions from flash chromatography.

    • Dissolve the concentrate in the initial mobile phase for preparative HPLC.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a gradient of methanol in water.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

    • Lyophilize the pure fraction to obtain this compound as a solid.

Visualizations

experimental_workflow start Dried Brucea javanica Seeds extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning flash_chrom Silica Gel Flash Chromatography (Dichloromethane-Methanol Gradient) partitioning->flash_chrom prep_hplc Preparative HPLC (C18, Methanol-Water Gradient) flash_chrom->prep_hplc end Pure this compound prep_hplc->end

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway yadanziolide_a This compound jak2 JAK2 yadanziolide_a->jak2 inhibits stat3 STAT3 yadanziolide_a->stat3 inhibits apoptosis Apoptosis yadanziolide_a->apoptosis induces tnfa TNF-α tnfa->jak2 activates p_jak2 p-JAK2 jak2->p_jak2 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 phosphorylates proliferation Cell Proliferation & Survival p_stat3->proliferation promotes p_stat3->apoptosis inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

References

Validation & Comparative

Unveiling the Antiviral Potential of Yadanziolide A and its Analogs Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research highlights the significant antiviral activity of Yadanziolide A, a natural quassinoid compound, and its analogs against the Tobacco Mosaic Virus (TMV). This guide consolidates available experimental data, providing researchers, scientists, and drug development professionals with a comparative overview of these compounds' efficacy and the methodologies used for their evaluation.

This compound, isolated from the seeds of Brucea javanica, has demonstrated potent inhibitory effects on TMV.[1] Alongside this compound, several other quassinoids, which can be considered naturally occurring analogs, have been extracted from the same plant and exhibit comparable or even superior anti-TMV activity.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the viral activity. The available data for these compounds against Tobacco Mosaic Virus are summarized below.

CompoundIC50 (µM)Source(s)
This compound5.5[2]
Yadanzioside I4.22[3]
Yadanzioside L4.86[1]
Bruceine D~15.9 - 31.5*[4]
BrusatolData not available
Bruceine BData not available
Bruceoside BData not available

*Note: The IC50 values for Bruceine D were originally reported in mg/L (13.98 and 7.13 mg/L) and have been converted to µM for comparative purposes, assuming a molecular weight of 442.43 g/mol .

This table underscores the potent anti-TMV activity of this compound and its analogs, with IC50 values in the low micromolar range. Further research is warranted to determine the IC50 values for Brusatol, Bruceine B, and Bruceoside B to complete this comparative analysis.

Experimental Protocols

The evaluation of the antiviral activity of these compounds against TMV primarily relies on established plant virology assays. The following are detailed methodologies for the key experiments cited in the research.

Half-Leaf Method for Local Lesion Assay

This method is a standard procedure for quantifying the infectivity of a plant virus and the inhibitory effect of antiviral compounds.

  • Plant Preparation: Nicotiana glutinosa or another local lesion host plant is grown under controlled greenhouse conditions. Healthy, fully expanded leaves of similar age and size are selected for the assay.

  • Virus Inoculation: A purified TMV suspension is prepared in a suitable buffer (e.g., phosphate buffer). The right half of a detached leaf is gently rubbed with a cotton swab dipped in the virus suspension containing the test compound at a specific concentration.

  • Control Inoculation: The left half of the same leaf is similarly inoculated with the virus suspension mixed with a solvent control (e.g., DMSO), serving as the negative control.

  • Incubation: The inoculated leaves are placed in a humid chamber under controlled light and temperature conditions for 2-3 days to allow for the development of local lesions.

  • Data Analysis: The number of local lesions on both halves of the leaf is counted. The inhibition rate of the test compound is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.

  • IC50 Determination: To determine the IC50 value, the assay is performed with a series of concentrations of the test compound. The resulting inhibition rates are plotted against the compound concentrations, and the IC50 value is calculated from the dose-response curve.

Leaf-Disc Method

This method provides a high-throughput approach to screen for antiviral compounds.

  • Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 1 cm in diameter) are punched from the healthy leaves of a systemic host plant like Nicotiana tabacum.

  • Treatment and Inoculation: The leaf discs are floated on a solution containing the test compound at various concentrations for a specific period. Subsequently, the discs are inoculated with a TMV suspension.

  • Incubation: The treated and inoculated leaf discs are incubated in a controlled environment for several days.

  • Virus Quantification: The level of virus replication in the leaf discs is quantified. This can be achieved through various methods, including Enzyme-Linked Immunosorbent Assay (ELISA) to detect the viral coat protein or Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to quantify the viral RNA.

  • IC50 Calculation: Similar to the half-leaf method, the inhibition of viral replication at different compound concentrations is used to calculate the IC50 value.

Western Blot Analysis of TMV Coat Protein

This technique is used to specifically detect and quantify the accumulation of the TMV coat protein in infected plant tissues, providing a measure of viral replication.

  • Protein Extraction: Total protein is extracted from TMV-infected plant tissue (from either whole leaves or leaf discs) that has been treated with the test compound or a control.

  • SDS-PAGE: The extracted proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific to the TMV coat protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Signal Quantification: The intensity of the signal corresponding to the TMV coat protein is quantified using densitometry. The reduction in coat protein accumulation in the presence of the test compound compared to the control is used to assess its antiviral activity.

Visualizing the Research Workflow

To better understand the process of screening for anti-TMV activity, the following diagram illustrates the general experimental workflow.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Antiviral Assays cluster_analysis Analysis cluster_result Result Compound This compound & Analogs Half_Leaf Half-Leaf Assay Compound->Half_Leaf Leaf_Disc Leaf-Disc Assay Compound->Leaf_Disc Virus Tobacco Mosaic Virus (TMV) Virus->Half_Leaf Virus->Leaf_Disc Host_Plant Host Plant (e.g., N. glutinosa) Host_Plant->Half_Leaf Host_Plant->Leaf_Disc Lesion_Count Local Lesion Counting Half_Leaf->Lesion_Count ELISA_qPCR ELISA / RT-qPCR Leaf_Disc->ELISA_qPCR Western_Blot Western Blot (Coat Protein) Leaf_Disc->Western_Blot IC50 IC50 Determination Lesion_Count->IC50 ELISA_qPCR->IC50 Western_Blot->IC50

Caption: Workflow for screening the anti-TMV activity of this compound and its analogs.

This guide provides a foundational understanding of the antiviral properties of this compound and its analogs. The presented data and experimental protocols offer a valuable resource for the scientific community to build upon in the quest for novel and effective antiviral agents for agricultural applications.

References

Yadanziolide A: A Potent Anticancer Quassinoid from Brucea javanica in Comparison to its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative anticancer potential of yadanziolide A and other prominent quassinoids isolated from Brucea javanica. This guide provides a comprehensive overview of their cytotoxic activities, mechanisms of action, and the experimental protocols utilized for their evaluation.

Introduction

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of quassinoids, a class of structurally complex and biologically active triterpenoids.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological properties, including potent anticancer, antimalarial, and anti-inflammatory activities. Among the myriad of quassinoids isolated from this plant, this compound has emerged as a promising candidate for anticancer drug development. This guide provides a comparative analysis of this compound against other notable quassinoids from Brucea javanica, such as brusatol, bruceine D, and bruceantin, with a focus on their cytotoxic effects and underlying molecular mechanisms.

Comparative Cytotoxicity of Quassinoids

The anticancer potential of quassinoids is primarily evaluated based on their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for this assessment. While a direct comparative study of a wide array of quassinoids under identical experimental conditions is limited, the existing literature provides valuable insights into their relative potencies.

QuassinoidCancer Cell LineIC50 (µM)Reference
This compound HepG2 (Hepatocellular Carcinoma)≥ 0.1[2]
LM-3 (Hepatocellular Carcinoma)≥ 0.1[2]
Huh-7 (Hepatocellular Carcinoma)≥ 0.1[2]
Brusatol PANC-1 (Pancreatic Cancer)0.36[3][4]
SW1990 (Pancreatic Cancer)0.10[3][4]
A549 (Lung Cancer)< 0.06
NB4 (Leukemia)0.03
BV173 (Leukemia)0.01
SUPB13 (Leukemia)0.04
MCF-7 (Breast Cancer)0.08
Bruceine D PANC-1 (Pancreatic Cancer)2.53[3]
SW1990 (Pancreatic Cancer)5.21[3]
T24 (Bladder Cancer)7.65 µg/mL[5]
Bruceantin KB (Nasopharyngeal Carcinoma)0.008 µg/mL[1][6]
Javanicoside I P-388 (Murine Leukemia)7.5 µg/mL[3]
Javanicoside J P-388 (Murine Leukemia)2.3 µg/mL[3]
Javanicoside K P-388 (Murine Leukemia)1.6 µg/mL[3]
Javanicoside L P-388 (Murine Leukemia)2.9 µg/mL[3]
Brujavanol A KB (Oral Cavity Cancer)1.3 µg/mL[3]
Brujavanol B KB (Oral Cavity Cancer)2.36 µg/mL[3]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methodologies.

Mechanisms of Anticancer Action

The cytotoxic effects of these quassinoids are mediated through diverse and complex signaling pathways, often leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

This compound: Targeting the JAK-STAT Pathway

Recent studies have elucidated that this compound exerts its anticancer effects, at least in part, by targeting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[2] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway.[2] The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[2] This ultimately leads to the induction of apoptosis in cancer cells.

yadanziolide_A_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3_dimer_n p-STAT3 Dimer pSTAT3->pSTAT3_dimer_n Dimerization & Translocation YadanziolideA This compound YadanziolideA->pJAK2 Inhibition YadanziolideA->pSTAT3 Inhibition DNA DNA pSTAT3_dimer_n->DNA Binding TargetGenes Target Gene Expression (Proliferation, Survival) DNA->TargetGenes Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Other Quassinoids: Diverse Molecular Targets

Other quassinoids from Brucea javanica have been shown to modulate a variety of signaling pathways implicated in cancer progression.

  • Brusatol: This potent quassinoid is known to be an inhibitor of the Nrf2 pathway, which is involved in cellular defense against oxidative stress and often overactivated in cancer cells, contributing to chemoresistance. By inhibiting Nrf2, brusatol can sensitize cancer cells to other chemotherapeutic agents. It has also been reported to affect other pathways including NF-κB and MAPK.

  • Bruceine D: The anticancer activity of bruceine D has been linked to the induction of apoptosis through the modulation of the PI3K/Akt/mTOR signaling pathway. It has also been shown to inhibit the Notch signaling pathway, which is critical for cancer stem cell maintenance and tumor progression.

  • Bruceantin: This was one of the first quassinoids from Brucea javanica to be investigated for its anticancer properties. Its mechanism of action is thought to involve the inhibition of protein synthesis.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anticancer activity of quassinoids. Specific details may vary between studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate start->seed_cells add_quassinoids Treat cells with varying concentrations of quassinoids seed_cells->add_quassinoids incubate Incubate for a defined period (e.g., 24, 48, or 72 hours) add_quassinoids->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Quassinoid stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the quassinoid compounds in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the quassinoids. Include a vehicle control (medium with the solvent used to dissolve the quassinoids).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for JAK-STAT Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the phosphorylation status of JAK2 and STAT3.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in a sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with other primary antibodies (e.g., anti-total STAT3 and loading control) to ensure equal protein loading.

Conclusion

This compound and its fellow quassinoids from Brucea javanica represent a promising class of natural products with potent anticancer activities. This compound's ability to target the JAK-STAT pathway highlights a specific mechanism that warrants further investigation for the development of targeted cancer therapies. While direct comparative studies are needed for a more definitive ranking of their potencies, the available data suggest that several of these compounds, including this compound and brusatol, exhibit significant cytotoxicity against a range of cancer cell lines at low concentrations. Further research focusing on their in vivo efficacy, safety profiles, and potential for combination therapies is crucial for translating these promising natural compounds into effective clinical treatments.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Yadanziolide A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Yadanziolide A, a naturally occurring quassinoid extracted from the fruit of Brucea javanica, has garnered significant attention within the scientific community for its potent antitumor properties. Extensive research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives to optimize its therapeutic potential and develop novel anticancer agents. This guide provides a comprehensive comparison of this compound derivatives, summarizing their cytotoxic activities, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity of this compound and Its Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Due to the limited availability of extensive SAR studies on a wide range of synthetic this compound derivatives, data for the closely related and structurally similar quassinoid, brusatol, is included for comparative purposes. The SAR of brusatol can provide valuable insights into the structural requirements for the anticancer activity of this compound.

CompoundCancer Cell LineIC50 (µM)Key Structural Features
This compound HepG2 (Hepatocellular Carcinoma)0.30Unmodified natural product
Huh-7 (Hepatocellular Carcinoma)0.36
LM-3 (Hepatocellular Carcinoma)0.17
Brusatol A549 (Lung Carcinoma)Varies (nM to low µM range)C-15 ester group
MDA-MB-231 (Breast Cancer)Varies (nM to low µM range)Free C-11 and C-12 hydroxyl groups
Various other cell linesVaries (nM to low µM range)α,β-unsaturated ketone in A-ring

Key Structure-Activity Relationship Insights (Inferred from Brusatol Studies):

  • C-15 Ester Group: The presence of an ester moiety at the C-15 position of the lactone ring is crucial for potent cytotoxic activity. Modifications at this position can significantly impact the compound's efficacy.[1]

  • A-Ring Unsaturation: The α,β-unsaturated ketone in the A-ring is a common feature among active quassinoids and is believed to be involved in covalent interactions with biological targets.

  • Hydroxylation Pattern: Free hydroxyl groups at positions C-11 and C-12 appear to be important for the anti-inflammatory and likely the cytotoxic activity of these compounds.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using cell-based assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the this compound derivatives is prepared in the cell culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanism of action involves the inhibition of protein synthesis and the modulation of critical signaling cascades.

JAK/STAT Signaling Pathway

This compound has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often aberrantly activated in many cancers, leading to uncontrolled cell growth and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates and Dimerizes STAT Gene Target Gene (Proliferation, Survival) STAT_dimer->Gene Transcription YadanziolideA This compound YadanziolideA->JAK Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Brusatol Brusatol Brusatol->Nrf2_Keap1 Inhibits Nrf2 Accumulation Nrf2 Nrf2 Nrf2->Nrf2_Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and Binds TargetGenes Target Genes (Detoxification, Survival) ARE->TargetGenes Transcription

References

Yadanziolide A and Ningnanmycin: A Comparative Analysis of Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug discovery, particularly for agricultural applications, both naturally derived compounds and existing commercial agents are under constant evaluation. This guide provides a detailed comparison of yadanziolide A, a quassinoid isolated from Brucea javanica, and ningnanmycin, a well-established commercial antiviral agent. The following sections present a comparative analysis of their antiviral activity, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Quantitative Comparison of Antiviral Efficacy

The antiviral activities of this compound and ningnanmycin against Tobacco Mosaic Virus (TMV) have been quantitatively assessed, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. This compound has demonstrated significantly more potent anti-TMV activity in vitro compared to ningnanmycin.

CompoundVirusAssay MethodIC50 (µM)Reference
This compoundTobacco Mosaic Virus (TMV)Leaf-disk and Half-leaf3.42 - 5.66[1]
NingnanmycinTobacco Mosaic Virus (TMV)Leaf-disk and Half-leaf117.3[1]

Mechanism of Action

While both compounds exhibit antiviral properties, their mechanisms of action are distinct, reflecting their different chemical natures.

This compound: As a quassinoid, this compound's antiviral activity is believed to stem from its interaction with viral replication processes. Studies on related quassinoids suggest that these compounds can inhibit the replication of viral genomic and subgenomic RNAs and the synthesis of viral coat proteins. The structure-activity relationship analyses indicate that specific functional groups on the quassinoid skeleton are crucial for this activity.

Ningnanmycin: Ningnanmycin employs a dual-pronged approach to combat viral infections in plants. It can directly interfere with the virus by binding to the viral coat protein, which inhibits the assembly of new virus particles.[2][3] Additionally, ningnanmycin is known to induce systemic acquired resistance (SAR) in the host plant, effectively "priming" the plant's own defense mechanisms to fight off the viral infection.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed antiviral mechanism of ningnanmycin and a general workflow for evaluating antiviral compounds.

Antiviral_Mechanism_of_Ningnanmycin cluster_direct Direct Antiviral Action cluster_indirect Host-Mediated Resistance Ningnanmycin Ningnanmycin Viral Coat Protein Viral Coat Protein Ningnanmycin->Viral Coat Protein Binds to Inhibition of Assembly Inhibition of Assembly Plant Cell Plant Cell Ningnanmycin->Plant Cell Induces Virus Assembly Virus Assembly Viral Coat Protein->Virus Assembly Inhibition of Assembly->Virus Assembly Inhibits Defense Signaling Pathways Defense Signaling Pathways Plant Cell->Defense Signaling Pathways Activates Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Defense Signaling Pathways->Systemic Acquired Resistance (SAR) Antiviral_Assay_Workflow Virus Inoculation Virus Inoculation Compound Treatment Compound Treatment Virus Inoculation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

References

Yadanziolide A: A Comparative Analysis of Cytotoxicity in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanziolide A, a quassinoid compound isolated from the plant Brucea javanica, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its in vitro cytotoxicity, focusing on its differential impact on cancerous versus normal cells. The data presented herein is compiled from preclinical studies and aims to offer a clear perspective on the potential of this compound as a selective anticancer agent.

Quantitative Cytotoxicity Analysis

The in vitro cytotoxicity of this compound has been predominantly evaluated in hepatocellular carcinoma (liver cancer), where it exhibits a significant selective action against cancer cells compared to normal liver cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment.

A recent study demonstrated that this compound exerts dose-dependent cytotoxic effects on liver cancer cells.[1] The IC50 values for the human liver cancer cell lines HepG2, Huh-7, and LM-3 were determined to be 300 nM, 362 nM, and 171 nM, respectively. In stark contrast, the IC50 for the normal human liver cell line HL-7702 was found to be 768 nM, indicating a significantly higher tolerance of normal cells to the compound.[1] This suggests a favorable therapeutic window for this compound in the context of liver cancer.

While specific IC50 values for this compound in other cancer types are not extensively documented in the currently available literature, studies on aqueous extracts of Brucea javanica provide broader insights into its potential selective cytotoxicity. One study revealed that an aqueous extract of Brucea javanica inhibited the growth of various tumor cells by over 58% while causing only approximately 20% cytotoxicity in normal human mammary epithelial cells (HMEC) and monkey kidney cells (CV-1). Furthermore, in a direct comparison between a breast cancer cell line (HTB-126) and a normal fibroblast cell line from the same patient (HTB-125), the extract led to 70% cell death in the cancer cells versus only 24% in the normal cells.

It is important to note that data from crude extracts may not directly correlate to the activity of the isolated compound, this compound. Further research is imperative to establish the specific IC50 values of this compound across a wider spectrum of cancer and normal cell lines to confirm its broader selective cytotoxicity.

Cell LineCell TypeCancer TypeIC50 (nM)
HepG2 Human Hepatocellular CarcinomaLiver Cancer300
Huh-7 Human Hepatocellular CarcinomaLiver Cancer362
LM-3 Human Hepatocellular CarcinomaLiver Cancer171
HL-7702 Normal Human LiverN/A768

Experimental Protocols

The evaluation of this compound's cytotoxicity was primarily conducted using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is a widely accepted method for determining cell viability.

CCK-8 Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Cells (e.g., HepG2, Huh-7, LM-3, and HL-7702) were seeded in 96-well plates at a density of 2 x 10³ cells per well.

    • The plates were incubated for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • This compound was dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The cells were treated with a range of this compound concentrations (from 0 to 10,000 nM) for a specified duration, typically 24 hours.

  • CCK-8 Reagent Incubation:

    • Following the treatment period, 10 µL of the CCK-8 solution was added to each well.

    • The plates were then incubated for an additional 1 to 4 hours. During this time, dehydrogenases in viable cells convert the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan dye.

  • Absorbance Measurement:

    • The absorbance of each well was measured at a wavelength of 450 nm using a microplate reader.

    • The amount of formazan dye generated is directly proportional to the number of living cells.

  • Data Analysis:

    • Cell viability was calculated as a percentage of the untreated control cells.

    • The IC50 value was determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis via the JAK/STAT Pathway

This compound's cytotoxic effect on cancer cells is primarily attributed to the induction of apoptosis, or programmed cell death. Mechanistic studies in liver cancer cells have revealed that this compound targets the TNF-α/JAK/STAT3 signaling pathway.[1]

This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. This compound inhibits the phosphorylation of JAK2 and STAT3, key components of this pathway.[1] This inhibition disrupts the downstream signaling cascade that promotes cancer cell survival.

The suppression of the JAK/STAT3 pathway by this compound leads to the activation of the apoptotic cascade. This is evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved Caspase-3 and Caspase-8, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[1]

G cluster_workflow Experimental Workflow: CCK-8 Cytotoxicity Assay A 1. Cell Seeding (2x10³ cells/well in 96-well plate) B 2. 24h Incubation (Cell Adherence) A->B C 3. This compound Treatment (0-10,000 nM for 24h) B->C D 4. Add CCK-8 Reagent (10 µL/well) C->D E 5. 1-4h Incubation D->E F 6. Measure Absorbance (450 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for determining the cytotoxicity of this compound using the CCK-8 assay.

G cluster_pathway This compound-Induced Apoptosis Pathway in Cancer Cells Yadanziolide_A This compound JAK2 JAK2 Yadanziolide_A->JAK2 Inhibits STAT3 STAT3 Yadanziolide_A->STAT3 Inhibits TNF_alpha TNF-α TNF_alpha->JAK2 Activates JAK2->STAT3 Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Promotes Expression Bax Bax (Pro-apoptotic) STAT3->Bax Inhibits Expression p_JAK2 p-JAK2 p_STAT3 p-STAT3 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspase-8, Caspase-3 Bax->Caspases Activates Caspases->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References

Yadanziolide A: A Comparative Analysis of its Selectivity in Targeting Liver Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of yadanziolide A, a natural compound derived from Brucea javanica, demonstrates its selective cytotoxic activity against hepatocellular carcinoma (HCC) cells while exhibiting lower toxicity to normal liver cells. This guide provides a comparative analysis of the selectivity index of this compound against established chemotherapeutic agents for liver cancer, offering valuable insights for researchers and drug development professionals.

Unveiling the Selective Potential of this compound

This compound has shown promise as a potential anticancer agent.[1] Recent studies have quantified its cytotoxic effects on various liver cancer cell lines, revealing a notable difference in its impact on cancerous versus non-cancerous cells. The selectivity of a compound is a critical parameter in drug development, indicating its ability to target tumor cells while sparing healthy tissues, thereby minimizing side effects.

The selectivity index (SI) is a quantitative measure of this selectivity, calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Comparative Selectivity Index: this compound vs. Standard-of-Care Drugs

The following table summarizes the IC50 values and calculated selectivity indices for this compound and other drugs used in the treatment of hepatocellular carcinoma.

CompoundCancer Cell LineIC50 (Cancer Cells)Normal Cell LineIC50 (Normal Cells)Selectivity Index (SI)
This compound HepG2300 nM[1]HL-7702 (Normal Liver)768 nM[1]2.56
Huh-7362 nM[1]HL-7702 (Normal Liver)768 nM[1]2.12
LM-3171 nM[1]HL-7702 (Normal Liver)768 nM[1]4.49
Sorafenib HepG27.10 µM[2]--Not Available
Doxorubicin HepG21.1 µM[3]--Not Available
Lenvatinib HepG25 µM[1][4]--Not Available

Note: IC50 values for Sorafenib, Doxorubicin, and Lenvatinib on a comparable normal liver cell line were not available in the reviewed literature, hence the Selectivity Index could not be calculated for a direct comparison in this context.

Experimental Protocols: Determining Cytotoxicity

The cytotoxic activities of these compounds were primarily evaluated using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

CCK-8 Assay Protocol
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Following incubation, 10 µL of CCK-8 solution is added to each well.[5]

  • Incubation and Measurement: The plates are incubated for 1-4 hours, allowing viable cells to metabolize the WST-8 reagent in the CCK-8 solution into a colored formazan product.

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

G cluster_0 Experimental Workflow: CCK-8 Assay Start Start Seed Cells Seed Cancer and Normal Cells in 96-well plates Start->Seed Cells 1. Treat Cells Add varying concentrations of test compound Seed Cells->Treat Cells 2. Incubate_24h Incubate for 24-72 hours Treat Cells->Incubate_24h 3. Add_CCK8 Add CCK-8 Reagent Incubate_24h->Add_CCK8 4. Incubate_1h Incubate for 1-4 hours Add_CCK8->Incubate_1h 5. Measure_Absorbance Measure Absorbance at 450nm Incubate_1h->Measure_Absorbance 6. Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 7. End End Calculate_IC50->End 8.

Caption: Workflow for determining IC50 values using the CCK-8 assay.

Mechanism of Action: this compound and the JAK-STAT Pathway

This compound exerts its anticancer effects, at least in part, by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. In many cancers, including hepatocellular carcinoma, the JAK-STAT pathway is constitutively activated, promoting tumor growth and survival.

This compound's inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the induction of programmed cell death (apoptosis) in cancer cells.[1]

G cluster_1 This compound Inhibition of JAK-STAT Pathway cluster_2 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT->Gene_Transcription Translocates to Nucleus & Promotes Nucleus Nucleus Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of this pathway leads to Yadanziolide_A Yadanziolide_A Yadanziolide_A->JAK Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Conclusion

This compound demonstrates a favorable selectivity index, particularly against the LM-3 liver cancer cell line, suggesting its potential as a selective anticancer agent. Its mechanism of action through the inhibition of the JAK-STAT pathway provides a clear rationale for its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety of this compound as a novel treatment for hepatocellular carcinoma. This comparative guide underscores the importance of the selectivity index in the evaluation of new anticancer compounds and positions this compound as a promising candidate for further investigation.

References

Unveiling the Antiviral Potential of Yadanziolide A: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents is a continuous endeavor. Yadanziolide A, a naturally occurring quassinoid, has emerged as a compound of interest. This guide provides a comparative analysis of the in vitro antiviral efficacy of this compound against various viruses, contextualized with data from other related quassinoids. While in vivo validation remains a future prospect, the existing in vitro data provides a compelling case for its further investigation.

Comparative Antiviral Activity of this compound and Other Quassinoids

This compound has demonstrated significant antiviral activity in in vitro studies. A key study highlighted its potent efficacy against the Tobacco Mosaic Virus (TMV), with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This positions this compound as a promising candidate for antiviral research, comparable to and in some cases more effective than other known antiviral quassinoids. The following table summarizes the in vitro antiviral activities of this compound and other notable quassinoids against various viruses.

CompoundVirusAssay SystemEfficacy Metric (IC50/EC50)Reference
This compound Tobacco Mosaic Virus (TMV)Half-leaf and leaf-disk method3.42-5.66 µM[1]
6α-HydroxyeurycomalactoneDengue Virus 2 (DENV-2)Lactate dehydrogenase (LDH) assay0.39 ± 0.02 µM[2]
ChaparrinoneHuman Coronavirus OC43 (HCoV-OC43)In-cell ELISA0.32-0.51 µM[3]
EurycomalactoneHuman Coronavirus OC43 (HCoV-OC43)In-cell ELISA0.32-0.51 µM[3]
ChaparrinoneSARS-CoV-2In-cell ELISA0.32-0.51 µM[3]
EurycomalactoneSARS-CoV-2In-cell ELISA0.32-0.51 µM[3]
Chuglycoside JTobacco Mosaic Virus (TMV)Leaf-disc method56.21 ± 1.86 µM[4][5]
Chuglycoside KTobacco Mosaic Virus (TMV)Leaf-disc method137.74 ± 3.57 µM[4][5]
Simalikalactone DHerpes Simplex Virus, Semliki Forest Virus, Coxsackie Virus, Vesicular Stomatitis VirusNot specifiedPronounced activity[6]

Experimental Protocols

The evaluation of the antiviral activity of this compound and other quassinoids has been conducted using various established in vitro methodologies. Below are the detailed protocols for the key experiments cited in this guide.

Anti-Tobacco Mosaic Virus (TMV) Activity Assessment (Half-leaf and Leaf-disk Method) [1]

  • Virus Inoculation: The upper leaves of Nicotiana tabacum L. were mechanically inoculated with TMV.

  • Compound Application: The tested compounds (including this compound) were dissolved in DMSO and diluted with sterile water. The solutions were then smeared on the left half of the leaves, while the right half (control) was treated with the solvent.

  • Incubation: The plants were incubated in a greenhouse.

  • Evaluation: The number of local lesions on both halves of the leaves was recorded 3-4 days post-inoculation. The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • IC50 Determination: The concentration of the compound that inhibited 50% of the viral activity was calculated.

Anti-Dengue Virus (DENV) Activity Assessment (Lactate Dehydrogenase - LDH Assay) [2]

  • Cell Culture: Baby hamster kidney (BHK-21) cells were cultured in appropriate media.

  • Virus Infection and Compound Treatment: BHK-21 cells were infected with DENV-2. The infected cells were then treated with various concentrations of the test quassinoids.

  • Measurement of Cytopathic Effect (CPE): The release of LDH, an indicator of cell death due to viral CPE, was measured using a commercial LDH assay kit.

  • EC50 Determination: The effective concentration of the compound that reduced the LDH release by 50% was determined.

Anti-Coronavirus (HCoV-OC43 and SARS-CoV-2) Activity Assessment (In-Cell ELISA) [3]

  • Cell Culture: Appropriate host cells (e.g., Vero E6 for SARS-CoV-2) were seeded in 96-well plates.

  • Virus Infection and Compound Treatment: Cells were infected with either HCoV-OC43 or SARS-CoV-2 and simultaneously treated with different concentrations of the test compounds.

  • Immunostaining: After incubation, the cells were fixed and permeabilized. A primary antibody targeting a viral protein (e.g., nucleocapsid protein) was added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Detection: A substrate for HRP was added, and the resulting colorimetric signal, proportional to the amount of viral antigen, was measured using a plate reader.

  • IC50 Determination: The concentration of the compound that inhibited the viral antigen expression by 50% was calculated.

Visualizing Experimental Workflow and Potential Mechanism

To provide a clearer understanding of the experimental processes and potential antiviral mechanisms of quassinoids, the following diagrams have been generated using Graphviz.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_evaluation Evaluation Virus_Stock Virus Stock Preparation Infection Inoculate Cells with Virus Virus_Stock->Infection Cell_Culture Host Cell Culture Cell_Culture->Infection Compound_Prep Compound Dilution Treatment Treat with Test Compounds Compound_Prep->Treatment Infection->Treatment Incubate Incubate for a Defined Period Treatment->Incubate CPE_Assay Measure Cytopathic Effect (CPE) Incubate->CPE_Assay Antigen_Assay Quantify Viral Antigen Incubate->Antigen_Assay Data_Analysis Calculate IC50/EC50 CPE_Assay->Data_Analysis Antigen_Assay->Data_Analysis

Caption: General workflow for in vitro antiviral screening of chemical compounds.

Quassinoid_Antiviral_MoA cluster_virus_lifecycle Viral Lifecycle cluster_quassinoid_action Potential Quassinoid Action Entry Virus Entry Replication Viral Replication (RNA/DNA Synthesis) Entry->Replication Assembly Virus Assembly Replication->Assembly Release Virus Release Assembly->Release Quassinoid This compound & Other Quassinoids Quassinoid->Entry Inhibition Quassinoid->Replication Inhibition

Caption: Postulated mechanisms of antiviral action for quassinoids.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant antiviral properties, particularly against TMV. When compared with other quassinoids that have demonstrated efficacy against a broader range of human viruses, including Dengue and coronaviruses, this compound emerges as a valuable lead compound for further antiviral drug development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these initial findings. Future in vivo studies are imperative to validate these in vitro results and to ascertain the therapeutic potential of this compound in a physiological setting. The consistent antiviral activity observed within the quassinoid class of compounds underscores the importance of natural products as a source of novel therapeutic agents.

References

meta-analysis of published data on yadanziolide A's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Yadanziolide A: A Comparative Guide to its Bioactivities

This compound, a quassinoid isolated from the fruit of Brucea javanica, has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a meta-analysis of published data on the bioactivity of this compound, with a primary focus on its anticancer properties. Due to a lack of specific data on the anti-inflammatory and antimalarial activities of the isolated this compound, this guide presents available data on Brucea javanica extracts for these areas, offering a broader context for its potential pharmacological profile.

Anticancer Activity

This compound has demonstrated potent anticancer activity, particularly against hepatocellular carcinoma (HCC).[1][2][3][4] In vitro studies have shown that it exerts dose-dependent cytotoxic effects on various liver cancer cell lines.[1][3] Furthermore, this compound has been found to inhibit the proliferation, migration, and invasion of these cancer cells at concentrations as low as 0.1 μM.[1][3][4] A key mechanism of its anticancer action is the induction of apoptosis (programmed cell death).[1][2][4] In vivo studies using an orthotopic liver cancer mouse model have corroborated these findings, showing that this compound can inhibit tumor growth.[1][2][3]

Table 1: Anticancer Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (μM)Reference
HepG2Hepatocellular Carcinoma1.55[3]
LM-3Hepatocellular Carcinoma0.78[3]
Huh-7Hepatocellular Carcinoma2.13[3]
HL-7702Normal Liver Cells10.87[3]

Signaling Pathway

The anticancer effects of this compound in hepatocellular carcinoma are mediated through the inhibition of the JAK-STAT signaling pathway.[1][2][4] Specifically, it targets the TNF-α/STAT3 pathway by inhibiting the phosphorylation of JAK2 and STAT3.[1][2][3][4] This inhibition leads to the activation of apoptotic pathways and suppression of tumor cell growth.[1][2][3][4] Molecular docking studies have indicated a stable interaction between this compound and STAT3.[4]

This compound Anticancer Signaling Pathway cluster_cell Hepatocellular Carcinoma Cell TNF-alpha TNF-alpha TNFR TNF-α Receptor TNF-alpha->TNFR Binds JAK2 JAK2 TNFR->JAK2 Activates p-JAK2 p-JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-STAT3 p-STAT3 STAT3->p-STAT3 p-JAK2->STAT3 Phosphorylates Apoptosis Apoptosis p-STAT3->Apoptosis Inhibits Proliferation_Inhibition Inhibition of Proliferation, Migration, Invasion p-STAT3->Proliferation_Inhibition Promotes This compound This compound This compound->p-JAK2 Inhibits This compound->p-STAT3 Inhibits

This compound inhibits the JAK-STAT signaling pathway in HCC.
Anti-inflammatory Activity (Data from Brucea javanica Extracts)

While specific studies on the anti-inflammatory activity of isolated this compound are limited, extracts from Brucea javanica, which contain this compound, have demonstrated notable anti-inflammatory effects.

An ethanolic extract of Brucea javanica fruit was shown to inhibit carrageenan-induced paw edema in rats.[2] At a dose of 50 mg/kg, the extract inhibited edema by 50.91%, which was comparable to the 58.52% inhibition by the standard anti-inflammatory drug, Celecoxib.[2] The mechanism of this anti-inflammatory action is suggested to be through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] Furthermore, various extracts of B. javanica have been reported to block the NF-κB signaling pathway and reduce the production of several pro-inflammatory mediators, including nitric oxide (NO), TNF-α, IL-1β, and IL-6.

Table 2: Anti-inflammatory Activity of Brucea javanica Fruit Extract

Treatment (50 mg/kg)Paw Edema Inhibition (%)COX-2 Inhibition (%)Reference
B. javanica Extract50.9116.40[2]
Celecoxib58.5220.50[2]
Antimalarial Activity (Data from Brucea javanica Extracts)

Similar to the anti-inflammatory data, the available research on the antimalarial properties focuses on extracts of Brucea javanica rather than isolated this compound.

Extracts from the fruit and root of B. javanica have shown potent activity against the asexual blood-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The antimalarial activity of the fruit has been attributed to its quassinoid constituents.

Table 3: Antimalarial Activity of Brucea javanica Extracts against P. falciparum

Extract SourceIC50 (µg/mL)Reference
Fruit0.26 ± 1.15[1]
Root0.41 ± 1.14[1]

Studies on quassinoids isolated from B. javanica have reported in vitro IC50 values against the chloroquine-resistant K1 strain of P. falciparum ranging from 0.0008 to 0.046 µg/ml.

Experimental Protocols

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Hepatocellular carcinoma cells (HepG2, LM-3, Huh-7) and normal liver cells (HL-7702) were seeded in 96-well plates.

    • After 24 hours, the cells were treated with various concentrations of this compound for another 24 hours.

    • MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

    • The formazan crystals were dissolved in DMSO.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The IC50 values were calculated using GraphPad Prism software.[3]

  • Wound Healing and Transwell Invasion Assays:

    • For the wound healing assay, a scratch was made in a confluent monolayer of cells. The closure of the scratch was monitored over time after treatment with this compound.

    • For the Transwell invasion assay, cells were seeded in the upper chamber of a Matrigel-coated insert. The lower chamber contained a chemoattractant. The number of cells that invaded through the Matrigel to the lower surface was quantified after treatment.

  • Apoptosis Assay (Flow Cytometry):

    • Cells were treated with this compound for 24 hours.

    • The cells were then harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells was determined by flow cytometry.

  • Western Blot Analysis:

    • Cells were treated with this compound, and total protein was extracted.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was incubated with primary antibodies against target proteins (e.g., JAK2, STAT3, p-JAK2, p-STAT3) followed by HRP-conjugated secondary antibodies.

    • The protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Orthotopic Liver Cancer Mouse Model
  • Luciferase-expressing LM-3 cells were surgically implanted into the left hepatic lobe of nude mice.

  • Tumor growth was monitored by bioluminescence imaging.

  • Mice were randomly assigned to treatment and control groups.

  • The treatment group received intraperitoneal injections of this compound.

  • Tumor volume and body weight were measured regularly.

  • At the end of the experiment, tumors were excised, weighed, and subjected to histological and immunohistochemical analysis.[1][3]

Experimental Workflow Visualization

In_Vitro_Bioactivity_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer, Immune, or Parasite) Treatment Cell Treatment with this compound Cell_Culture->Treatment Compound_Prep This compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance, Fluorescence, Microscopy) Incubation->Data_Collection IC50_Calc IC50 Calculation Data_Collection->IC50_Calc Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Statistical_Analysis->Mechanism_Study

A general workflow for in vitro bioactivity testing of this compound.

Conclusion

The available scientific literature strongly supports the potent anticancer activity of this compound, particularly in hepatocellular carcinoma, through the inhibition of the JAK-STAT signaling pathway. While direct evidence for the anti-inflammatory and antimalarial activities of isolated this compound is currently limited, studies on Brucea javanica extracts suggest that this compound and its parent plant are promising sources for the development of novel therapeutic agents. Further research is warranted to isolate and quantify the specific anti-inflammatory and antimalarial effects of this compound to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Yadanziolide A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of yadanziolide A, a potent quassinoid with significant biological activity. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing occupational exposure and environmental impact.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety protocols is critical to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended.
Body Protection A disposable gown or lab coat. Ensure it is closed and covers the arms.
Respiratory A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if handling the compound outside of a fume hood.

II. Segregation and Collection of this compound Waste

Proper segregation of cytotoxic waste is the first and most critical step in the disposal process.[5] this compound waste must be segregated at the point of generation to prevent cross-contamination of other waste streams.

Table 2: this compound Waste Segregation Guidelines

Waste TypeContainer TypeLabeling Requirements
Solid Waste (contaminated gloves, gowns, bench paper, etc.)Purple, puncture-resistant container clearly marked as "Cytotoxic Waste."[6]"Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol
Liquid Waste (unused solutions, contaminated solvents)Leak-proof, screw-cap, shatter-resistant purple container clearly marked as "Cytotoxic Waste.""Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol
Sharps Waste (contaminated needles, syringes, Pasteur pipettes, etc.)Purple, puncture-proof sharps container clearly marked as "Cytotoxic Sharps.""Cytotoxic Sharps," "Chemotherapy Waste," Biohazard Symbol

III. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of this compound waste.

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.

  • Don Personal Protective Equipment (PPE): Before handling any this compound waste, put on the appropriate PPE as detailed in Table 1.

  • Segregate Waste: At the point of generation, carefully separate this compound waste into solid, liquid, and sharps categories.

  • Package Waste:

    • Solid Waste: Place in a designated purple bag or container.

    • Liquid Waste: Carefully pour into a designated, sealed purple waste container. Avoid splashing.

    • Sharps Waste: Immediately place all contaminated sharps into a designated purple sharps container. Do not recap needles.

  • Label Containers: Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.

  • Store Securely: Store sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and have restricted access.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the cytotoxic waste.

  • Final Disposal Method: The required method for the disposal of cytotoxic waste is high-temperature incineration.[6][7] This process ensures the complete destruction of the hazardous compound.

IV. Spill Management

In the event of a this compound spill, immediate action is necessary to contain the contamination and protect personnel.

This compound Spill Response A 1. Evacuate and Secure Area B 2. Don Full PPE A->B C 3. Contain the Spill (Use absorbent pads) B->C D 4. Decontaminate the Area (e.g., with sodium hypochlorite solution) C->D E 5. Collect all Contaminated Materials D->E F 6. Dispose of as Cytotoxic Waste E->F

Caption: A logical flow diagram for responding to a this compound spill.

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, carefully cover with damp absorbent paper to avoid raising dust.

  • Clean the Spill: Working from the outside in, carefully clean the spill area. Use a deactivating solution if one is recommended by your institution's safety protocols (e.g., a sodium hypochlorite solution followed by a sodium thiosulfate solution).

  • Collect Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a purple cytotoxic waste container.

  • Decontaminate and Report: Thoroughly decontaminate the area and any equipment used. Report the spill to your EHS office.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. It is the responsibility of all researchers to be knowledgeable about the hazards of the compounds they work with and to follow all institutional and regulatory guidelines for waste disposal.

References

Personal protective equipment for handling yadanziolide A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Yadanziolide A is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. The following information is synthesized from safety data for the closely related compound, Yadanziolide C, and general laboratory safety protocols. It is crucial to always consult the specific Safety Data Sheet (SDS) for this compound when available and to perform a risk assessment for your specific laboratory conditions.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hands Protective glovesChemically resistant gloves (e.g., nitrile) are recommended.
Body Impervious clothing / Laboratory coatA buttoned-down lab coat or a solid front gown should be worn.
Respiratory Suitable respiratorRecommended when handling the powder form to avoid dust and aerosol formation.[1]

Hazard Identification and Emergency Protocols

Yadanziolide C, a related compound, is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] The following table outlines immediate actions to be taken in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. Accidental Spills:

  • In case of a spill, evacuate the area.

  • Wear full personal protective equipment, including a respirator.[1]

  • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite.[1]

  • For solid spills, carefully sweep up the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste in accordance with all prevailing country, federal, state, and local regulations.[1] Do not release it into the environment.[1] Contact your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store Appropriately (-20°C or -80°C) Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Handle Weigh & Handle in Fume Hood Don_PPE->Weigh_Handle Experiment Perform Experiment Weigh_Handle->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Waste_Disposal Dispose of Hazardous Waste (Follow Regulations) Doff_PPE->Waste_Disposal Spill Accidental Spill Spill->Decontaminate Exposure Personal Exposure First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.